Product packaging for myosin-VA(Cat. No.:CAS No. 148971-15-7)

myosin-VA

Cat. No.: B1177016
CAS No.: 148971-15-7
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Description

Myosin-VA (MYO5A) is a processive, actin-based molecular motor protein essential for intracellular cargo transport. It functions as a dimer, with each heavy chain consisting of an N-terminal motor domain that binds actin and hydrolyzes ATP, a neck region with six IQ motifs that bind calmodulin light chains, and a C-terminal globular tail domain (GTD) responsible for cargo binding . In its inactive state, this compound adopts a folded, autoinhibited conformation where the GTD interacts with the motor domain, suppressing ATPase activity; this autoinhibition is relieved upon specific cargo binding, activating the motor for processive movement along actin filaments . This motor protein plays critical roles in neuronal function, including the transport of organelles, vesicles, and mRNA complexes . Recent research has specified this compound as the motor responsible for the surface transport of N-methyl-D-aspartate receptors (NMDARs) in hippocampal neurons, a process vital for synaptic plasticity and memory formation . It also contributes to the trafficking of AMPA receptors and the transport of smooth endoplasmic reticulum into dendritic spines . Beyond the brain, this compound is involved in melanosome transport in melanocytes and is upregulated in various cancers, such as testicular and prostate cancer, where it contributes to aberrant cell division, migration, and proliferation . This product is a high-quality antibody raised against a synthetic peptide from the human this compound sequence. It is validated for applications including Western Blotting, Immunoprecipitation, and Immunofluorescence (Frozen) and is supplied for Research Use Only. Not intended for diagnostic, therapeutic, or any other clinical use.

Properties

CAS No.

148971-15-7

Molecular Formula

C5H12N2

Origin of Product

United States

Molecular Architecture and Mechanistic Principles of Myosin Va

Domain Organization and Functional Components

Myosin-VA heavy chains are composed of several distinct domains: the motor domain, the neck region, the coiled-coil domain, and the globular tail domain. pnas.orgmolbiolcell.orgnih.govnih.govmdpi.comnih.gov This modular structure facilitates its diverse functions, from actin interaction and ATP hydrolysis to dimerization and cargo recognition.

Motor Domain: Actin-Binding and ATP Hydrolysis Site

The N-terminal head, or motor domain, is the catalytic core of this compound. pnas.orgpnas.orgmolbiolcell.orgnih.govnih.gov This domain contains the binding sites for both actin and ATP. pnas.orgnih.govnih.govuniprot.orgmolbiolcell.org The motor domain is responsible for converting the chemical energy released from ATP hydrolysis into mechanical force and movement along the actin filament. nih.govnih.gov The interaction with actin also activates the ATPase activity of this compound. pnas.orgpnas.orgmolbiolcell.orgnih.govupenn.edu

Neck Region: IQ Motifs and Calmodulin Association

Following the motor domain is the neck region, which contains six IQ motifs in tandem. pnas.orgportlandpress.commolbiolcell.orgnih.govmolbiolcell.orgnih.gov These IQ motifs serve as binding sites for calmodulin (CaM) or other calmodulin-like light chains. pnas.orgmolbiolcell.orgnih.govnih.govmdpi.comnih.govacs.orgresearchgate.net In vertebrate this compound, each of the six IQ motifs typically binds a calmodulin molecule, even in the absence of calcium, which is a unique feature compared to many other CaM targets. nih.govnih.gov The neck region acts as a lever arm, amplifying the small conformational changes within the motor domain into larger displacements along the actin filament, contributing to the large step size characteristic of this compound. pnas.orgportlandpress.commolbiolcell.orgmdpi.compnas.org Calcium can influence the binding of calmodulin to the IQ motifs, and this interaction plays a role in the regulation of this compound activity. portlandpress.comnih.govmolbiolcell.orgmdpi.comnih.govacs.org For instance, micromolar concentrations of Ca2+ can stimulate the ATPase activity of this compound and induce an open conformation. portlandpress.comnih.gov Studies have indicated that Ca2+-dependent regulation is initiated via the CaM bound to the first IQ motif (IQ1). nih.gov However, other research suggests that CaM dissociates from the second IQ motif (IQ2) in the presence of high Ca2+ concentrations, leading to a loss of actin-based motor activity. acs.org

Coiled-Coil Domain: Dimerization Interface and Stalk Structure

The coiled-coil domain is located in the proximal part of the tail and is primarily responsible for the dimerization of the two heavy chains of this compound, forming a homodimer. pnas.orgportlandpress.commolbiolcell.orgnih.govnih.govnih.govnih.gov This domain consists of alpha-helical regions that intertwine to form a stable stalk structure. pnas.orgportlandpress.commolbiolcell.orgnih.govnih.govnih.govpnas.orgbiorxiv.org While the coiled-coil region is crucial for the dimeric nature of this compound, it does not typically form filaments like the tail domains of some other myosin classes, such as myosin II. nih.govresearchgate.net The coiled-coil domain contributes to the extended conformation of the molecule and the projection of the motor domains. biorxiv.org

Globular Tail Domain (GTD): Cargo-Binding Module and Regulatory Hub

The C-terminal globular tail domain (GTD) is a critical region for this compound function, serving as both the cargo-binding module and a regulatory hub. pnas.orgpnas.orgportlandpress.commolbiolcell.orgnih.govmolbiolcell.orgnih.govnih.govnih.govacs.orgpnas.orgasm.orgnih.govrupress.org The GTD interacts with numerous presumed "cargo" molecules, mediating the attachment of this compound to various intracellular organelles and vesicles, such as melanosomes and synaptic vesicles. pnas.orgpnas.orgportlandpress.commolbiolcell.orgnih.govmolbiolcell.orguniprot.orgpnas.orgasm.orgnih.govrupress.orgnih.govembopress.org Cargo binding is often mediated by cargo-specific adaptor proteins that interact with the GTD. nih.govasm.orgnih.govembopress.org

Beyond cargo binding, the GTD also plays a significant role in regulating this compound motor activity. pnas.orgpnas.orgportlandpress.comnih.govnih.govasm.orgnih.govrupress.org In the absence of cargo, this compound can adopt a folded, inhibited conformation where the GTD interacts with and inhibits the motor domain. pnas.orgpnas.orgportlandpress.comnih.govnih.govnih.govrupress.org This head-to-tail interaction is a primary mechanism for autoinhibition, preventing futile ATP hydrolysis when the motor is not actively transporting cargo. pnas.orgpnas.orgportlandpress.comnih.govnih.govrupress.org Binding of cargo or cargo adaptor proteins to the GTD can release this autoinhibition, promoting the extended, active conformation and enabling processive movement. pnas.orgnih.govnih.govnih.govrupress.org The GTD itself may undergo conformational changes that influence cargo attachment and motor activity. asm.org Studies have identified specific residues in both the motor domain and the GTD that are critical for this regulatory interaction. pnas.org The GTD of yeast myosin V (Myo2p) is known to consist of two subdomains, each potentially involved in binding different cargoes. asm.orgembopress.org

Mechanochemical Cycle and Force Generation

This compound's movement along actin is driven by a conserved mechanochemical cycle that couples ATP hydrolysis to conformational changes in the protein. nih.govpnas.orgnih.govupenn.edupnas.org This cycle allows this compound to generate force and move processively along actin filaments. pnas.orgnih.govpnas.orgnih.govuniprot.org

ATP Hydrolysis Kinetics and Actin Activation

The mechanochemical cycle of this compound involves a series of steps, including ATP binding, ATP hydrolysis, product release (inorganic phosphate (B84403) and ADP), and actin binding and release. nih.govpnas.orgupenn.edupnas.org The binding of ATP to the motor domain causes dissociation from actin. nih.govupenn.edu ATP is then hydrolyzed to ADP and inorganic phosphate (Pi) while myosin is detached or weakly bound to actin. nih.govupenn.edupnas.org Subsequent binding of myosin to actin stimulates the release of Pi, which is associated with the power stroke – a conformational change in the lever arm that generates force and movement. nih.govpnas.orgupenn.edupnas.org Finally, ADP is released, and the myosin head returns to a strongly bound state with actin, ready for the next cycle upon ATP binding. nih.govupenn.edupnas.org

The ATPase activity of this compound is significantly activated by the presence of actin. pnas.orgpnas.orgmolbiolcell.orgnih.govupenn.edu The kinetic details of the ATP hydrolysis cycle and product release steps are crucial for determining the motor's properties, such as its speed and processivity. nih.govnih.govupenn.edu this compound is known for its high duty ratio, meaning it spends a large fraction of its cycle strongly bound to actin, which is essential for its processive movement (taking multiple steps without detaching). pnas.orgnih.gov The release of ADP is often the rate-limiting step in the actin-activated ATPase cycle of processive myosins like this compound, contributing to this high duty ratio. nih.govupenn.edu Coordination between the two heads of the dimeric this compound ensures that at least one head is bound to actin at any given time, facilitating processive movement. nih.gov

Here is a table summarizing the key domains of this compound and their functions:

DomainLocationKey FeaturesPrimary Functions
Motor DomainN-terminalActin-binding site, ATP hydrolysis siteConverts ATP energy into mechanical force, movement along actin, ATPase activity.
Neck RegionAdjacent to Motor DomainSix IQ motifs, binds Calmodulin/light chainsLever arm for amplifying movement, involved in regulation and cargo binding. molbiolcell.org
Coiled-Coil DomainProximal TailAlpha-helical structureMediates dimerization of heavy chains, forms stalk.
Globular Tail Domain (GTD)C-terminalBinding sites for cargo adaptors, regulatory elementsBinds cargo (organelles, vesicles), regulates motor activity (autoinhibition).

Conformational Changes and Power Stroke Mechanism

The movement of this compound along actin filaments is driven by a series of nucleotide-dependent conformational changes within the motor domain, coupled to the hydrolysis of ATP nih.govmdpi.complos.orgresearchgate.net. These changes are amplified by the swinging of the neck domain (lever arm) nih.govpnas.orgmdpi.complos.org. The fundamental mechanical event is the "power stroke."

The cycle begins with a myosin head bound to actin in a pre-power stroke state, typically with ADP and inorganic phosphate (Pi) bound in the active site nih.govmdpi.com. Upon strong binding to actin, a conformational change occurs in the motor domain, leading to the release of Pi nih.govmdpi.com. This Pi release is a critical step that triggers the power stroke, a large-scale rotation of the lever arm relative to the actin filament nih.govpnas.orgmdpi.complos.orgresearchgate.net. This swing generates force and moves the attached head and its associated structures, including the other head, forward along the actin filament pnas.orgplos.org.

Following the power stroke, ADP is released, which leads to a state of strong binding to actin, known as the rigor state nih.gov. Binding of a new ATP molecule to the active site causes the myosin head to detach from actin nih.gov. ATP hydrolysis then occurs while the head is detached or weakly bound, returning the head to the pre-power stroke conformation, a process termed the "recovery stroke" plos.orgresearchgate.net. The recovery stroke "cocks" the lever arm, preparing the head for the next round of actin binding and force generation plos.orgresearchgate.net. The post-recovery stroke conformation is kinetically and energetically stable, favoring preferential binding to a forward site on the actin filament plos.orgresearchgate.net.

Processive Movement along Actin Filaments: Hand-over-Hand Model

Unlike many other myosins (like muscle myosin II) that take a single stroke and detach, this compound is a highly processive motor rupress.org. This means it can take many consecutive steps along an actin filament without dissociating rupress.org. This processivity is essential for its function in transporting cargo over relatively long distances within the cell pnas.orgwikipedia.org.

The mechanism by which dimeric this compound moves processively along actin is best described by the "hand-over-hand" model rupress.orgplos.orgresearchgate.netpnas.orgillinois.edu. In this model, the two heads of the dimer alternate in leading positions illinois.edu. While one head is strongly bound to actin and undergoes its power stroke, the other head is detached (in the post-recovery stroke state) and swings forward pnas.orgplos.orgresearchgate.net. The detached head then searches for and binds to a new binding site on the actin filament, typically 36 nm ahead of the currently attached head rupress.orgnih.govplos.orgresearchgate.netmolbiolcell.org. Once the second head binds strongly, the first head detaches, swings forward, and the cycle repeats rupress.orgplos.orgresearchgate.net. This coordinated action of the two heads, coupled to ATP hydrolysis, results in the dimer "walking" along the actin filament pnas.orgrupress.orgpnas.org.

The long neck domain of this compound plays a critical role in enabling this hand-over-hand movement by allowing the detached head to reach forward to the next binding site nih.govpnas.orgfrontiersin.org. The high duty ratio of this compound, meaning one head remains strongly bound to actin for a significant portion of the ATPase cycle, ensures that the motor does not diffuse away from the actin filament before the second head can bind rupress.orgresearchgate.net.

Step Size Determination and Motility Characteristics

This compound is known for taking large steps along the actin filament. The characteristic step size observed for this compound is approximately 36 nm rupress.orgnih.govmolbiolcell.orgfrontiersin.org. This distance corresponds to the half-helical repeat of the actin filament, suggesting that this compound steps along one side of the actin helix rupress.orgportlandpress.comnih.gov. When measured by tracking the displacement of one of the heads, the observed step size is around 72 nm, as the trailing head moves past the leading head to take the forward position, resulting in a 36 nm displacement of the dimer's center of mass rupress.orgplos.orgresearchgate.netpnas.org.

Research has demonstrated that the step size of this compound is directly proportional to the length of its neck domain nih.govpnas.orgresearchgate.net. Experiments involving constructs with altered numbers of IQ motifs have shown that increasing or decreasing the neck length results in a corresponding increase or decrease in the step size nih.govpnas.orgresearchgate.net. This provides strong support for the swinging lever arm model, where the neck acts as a rigid lever that dictates the distance covered during the power stroke nih.govpnas.org.

This compound is characterized as a high-duty ratio motor, which is crucial for its processive movement rupress.orgresearchgate.net. A high duty ratio means that at least one head is strongly bound to the actin filament for a large fraction of the chemomechanical cycle, preventing the motor from detaching prematurely rupress.org. This allows the detached head sufficient time to swing forward and find its next binding site on the actin filament rupress.org.

Studies using techniques like single-molecule fluorescence imaging (FIONA) and optical trapping have provided detailed insights into the stepping kinetics and forces generated by this compound rupress.orgnih.govfrontiersin.org. These experiments have confirmed the 36 nm step size (for the center of mass) and the hand-over-hand stepping mechanism rupress.orgnih.govresearchgate.net. The stepping rate and velocity of this compound can be influenced by factors such as ATP concentration and applied load nih.govpnas.org. For example, the actin-bound dwell time can increase with applied load nih.gov.

Here are some detailed research findings related to this compound motility characteristics:

CharacteristicValue / ObservationReference
Step Size (Center of Mass)~36 nm rupress.orgnih.govmolbiolcell.orgfrontiersin.org
Step Size (Trailing Head)~72 nm rupress.orgplos.orgresearchgate.netpnas.org
Stepping MechanismHand-over-Hand rupress.orgplos.orgresearchgate.netpnas.orgillinois.edu
Duty RatioHigh (enabling processivity) rupress.orgresearchgate.net
Step Size DeterminantNeck length (number of IQ motifs) nih.govpnas.orgresearchgate.net
Effect of LoadIncreased actin-bound dwell time at low forces (0-2 pN) nih.gov nih.gov
ProcessivityHighly processive, taking multiple steps before dissociating rupress.orgportlandpress.com rupress.orgportlandpress.com
Stepping Rate (example)11.5 s⁻¹ (under specific conditions) pnas.org pnas.org
DirectionalityPlus-end directed on actin filaments molbiolcell.orgfrontiersin.org molbiolcell.orgfrontiersin.org
Myosin V Construct (IQ Motifs)Stroke Size (nm)Reference
1IQ7 pnas.org
4IQ16 pnas.org
6IQ (Native Myosin V)20 pnas.org
Force Regime (pN)Effect on Actin-Bound Dwell TimeObservationReference
0 – 2 (Low)Increases with loadConsistent with load-dependent and rate-limiting ADP release nih.gov
2 – 5 (Intermediate)Head fluctuates between pre- and post-power stroke conformationsLoad-dependent mechanical instability nih.gov
5 – 7 (High)Dwells predominantly in pre-power stroke conformationMotor is forced to detach nih.gov

This compound's ability to execute large, processive steps via the hand-over-hand mechanism, coupled with its high duty ratio and the influence of its neck length on step size, highlights its adaptation for efficient intracellular cargo transport along actin networks.

Intramolecular Autoinhibition and Activation Mechanisms

This compound exists in different conformational states that dictate its motor activity. A key regulatory mechanism involves intramolecular autoinhibition, where the molecule adopts a folded conformation that suppresses its ATPase activity and motility.

Role of Globular Tail Domain in Motor Inhibition

The C-terminal globular tail domain (GTD) of this compound is a primary mediator of its autoinhibition. In the inhibited state, the GTD interacts directly with the motor domain (head), effectively "putting a brake" on the motor's activity. pnas.orgnih.govresearchgate.net This intramolecular interaction decreases the actin-activated ATPase rate and significantly reduces the motor's duty ratio, promoting its dissociation from actin filaments. mdpi.com Studies have identified specific residues involved in this interaction. For instance, a conserved acidic residue (Asp-136) in the motor domain and two conserved basic residues (Lys-1706 and Lys-1779) in the GTD have been shown to be critical for this regulation, likely forming ionic interactions that stabilize the folded conformation. pnas.orgnih.govresearchgate.net

Conformational States: Folded (Inhibited) vs. Extended (Active)

This compound transitions between a compact, back-folded conformation and an extended, active conformation. mdpi.compnas.orgrupress.orgbiorxiv.orgportlandpress.comresearchgate.netnih.govnih.govresearchgate.net

In the absence of activating signals, such as low calcium concentrations or lack of cargo binding, this compound favors the folded or "off" state. pnas.orgportlandpress.comnih.govnih.gov In this conformation, the GTD is bound to the motor domain, and the molecule exhibits low actin-activated ATPase activity and reduced association with actin. mdpi.comportlandpress.com Electron microscopy studies have revealed a triangular shape for this compound in the absence of calcium, consistent with the heads folding back to interact with the tail domain. pnas.org Sedimentation analysis also indicates a more compact structure (e.g., 14S) in the inhibited state. pnas.org

Upon activation, this compound transitions to an extended or "on" state. pnas.orgportlandpress.comnih.govnih.gov This conformational change is accompanied by a significant increase in actin-activated ATPase activity and enables processive movement along actin filaments. pnas.org The extended conformation is favored at higher ionic strength or when bound to cargo. pnas.org Sedimentation analysis shows a less compact structure (e.g., 11S) in the active state. pnas.org

Molecular Determinants of Autoinhibition Release

The release of autoinhibition in this compound is crucial for its activation and subsequent cargo transport. This process involves disrupting the intramolecular interactions that stabilize the folded state. Cargo adaptors play a significant role in relieving autoinhibition by competing with the motor domain for binding to the GTD, thus disrupting the inhibitory head-tail interaction. rupress.orgbiorxiv.org This displacement of the GTD from the motor domain triggers the unfolding of this compound into its extended, active conformation. pnas.orgrupress.orgbiorxiv.org Specific binding of cargo adaptors to the GTD can promote a structural rearrangement, switching this compound from the inhibited "OFF" state to the extended active "ON" conformation. elifesciences.org The interaction of cargo adaptors with the GTD can also facilitate the interaction of the GTD with other regulatory proteins, further stabilizing the active conformation. nih.gov

Calcium-Dependent Regulation

Calcium ions serve as a critical regulator of this compound activity, primarily through their interaction with calmodulin (CaM) molecules bound to the this compound neck region.

Calmodulin Dissociation and IQ Motif Modulation

The neck domain of this compound contains six IQ motifs, which are typically occupied by calmodulin or other light chains in the absence of calcium. nih.govnih.govresearchgate.net Calmodulin bound to these IQ motifs acts as a calcium sensor. mdpi.com In the presence of micromolar calcium concentrations, calcium binds to the CaM molecules. mdpi.comnih.govnih.gov This calcium binding induces conformational changes in the bound CaM and can lead to the dissociation of CaM from specific IQ motifs. researchgate.netnih.govresearchgate.netacs.orgembopress.org

Studies have indicated that the dissociation of CaM, particularly from the second IQ motif (IQ2), is correlated with calcium-dependent activation of this compound ATPase activity. mdpi.comacs.org The release of CaM from the neck region can alter the stiffness of the lever arm and influence the interaction between the neck and other domains, contributing to the transition to the active state. researchgate.netembopress.org The binding of certain cargo adaptors, such as syntaxin-1A, to the this compound neck in the presence of calcium is dependent on the release of CaM, suggesting that these adaptors may occupy the vacant IQ motif sites. nih.govmolbiolcell.org

Impact of Calcium Concentration on ATPase Activity and Motility

Calcium concentration significantly impacts the actin-activated ATPase activity and motility of this compound. Micromolar calcium concentrations stimulate the actin-activated ATPase activity of this compound by releasing the auto-inhibitory interaction between the motor and globular tail domains. mdpi.comresearchgate.netnih.gov This activation is attributed to calcium binding to the CaM associated with the IQ motifs, which then triggers the conformational changes leading to the active state. mdpi.comresearchgate.netnih.gov

However, the effect of calcium on this compound motility can be more complex. While calcium activates ATPase activity, high calcium concentrations can impair this compound processivity in vitro, potentially by inducing CaM dissociation from IQ motifs and compromising the stiffness of the neck. researchgate.netresearchgate.netresearchgate.net This suggests that while calcium binding to CaM is necessary for releasing autoinhibition and activating the motor, excessive CaM dissociation at high calcium levels might negatively affect its mechanical function and processive movement.

Research findings on the effect of calcium on this compound ATPase activity demonstrate a clear difference between full-length this compound and truncated constructs lacking the GTD. Full-length this compound exhibits low actin-activated ATPase activity in the absence of calcium (in EGTA) and significantly higher activity in the presence of calcium. researchgate.netnih.gov Truncated constructs, such as heavy meromyosin (HMM), which lack the GTD, show high and relatively calcium-insensitive ATPase activity. pnas.orgnih.gov

This compound ConstructCalcium (EGTA)Calcium (micromolar Ca²⁺)Actin-activated ATPase Activity
Full-length this compoundLow researchgate.netnih.govHigh researchgate.netnih.govSignificantly inhibited in EGTA, activated by Ca²⁺ researchgate.netnih.gov
Truncated this compound (e.g., HMM)High pnas.orgnih.govHigh pnas.orgnih.govHigh and relatively calcium-insensitive pnas.orgnih.gov

This data highlights the crucial role of the GTD in mediating the calcium-dependent regulation of this compound ATPase activity.

Cargo-Dependent Activation and Recruitment

This compound exists in different conformational states that regulate its activity and interaction with actin filaments. In the absence of cargo and at submicromolar calcium concentrations, this compound typically adopts a folded, autoinhibited conformation where its globular tail domain (GTD) interacts with the motor domain, reducing its ATPase activity and actin binding affinity. This "closed" conformation prevents unproductive movement when the motor is not actively transporting cargo.

Cargo binding plays a crucial role in releasing this autoinhibition and activating this compound for processive movement along actin filaments. The GTD of this compound serves as the primary cargo-binding domain. Cargoes typically attach to this compound through specific cargo adaptor proteins, which bridge the motor to its intended load. These adaptors can bind directly or indirectly to different regions of this compound, particularly within the GTD.

Binding of cargo adaptors can induce conformational changes in this compound, promoting its transition from the closed, inactive state to an open, active conformation. This unfolding exposes the motor domain, allowing it to efficiently bind to and move along actin filaments. For instance, the interaction of this compound with melanophilin, a melanosome-specific adaptor, has been shown to release the autoinhibited conformation and stimulate this compound's actin-activated ATPase activity.

Rab GTPases are key regulators of this compound cargo recruitment. Different Rab proteins can bind directly or indirectly to distinct sites within the this compound GTD, contributing to the specificity of cargo attachment. The overlapping nature of some of these Rab GTPase binding sites in the GTD likely plays a role in determining which cargoes bind at specific times or locations within the cell. Examples of Rab proteins that interact with this compound include Rab27A (often indirectly via adaptors like melanophilin), Rab11A, Rab3A, Rab39B, Rab6A, and Rab14. The interaction with Rab27A, mediated by melanophilin, is essential for the recruitment of a melanocyte-specific isoform of this compound to melanosomes.

Calcium concentration also influences this compound activity and cargo binding. While low calcium favors the folded inactive state, an increase in calcium concentration can lead to the opening of the molecule into its active extended conformation. However, high calcium concentrations can inhibit processive movement by causing the dissociation of calmodulin molecules from the neck domain. Furthermore, the interaction between this compound and certain cargoes, such as syntaxin-1A on synaptic vesicles, can be calcium-dependent, requiring physiological elevations of Ca²⁺ for complex formation.

Cargo recruitment and activation of this compound are critical for various transport processes. In neurons, this compound is involved in the Ca²⁺-induced transport of glutamate (B1630785) receptors and the endoplasmic reticulum into dendritic spines. It also plays a role in the short-range translocation of mRNA along actin filaments into spines after microtubule-dependent long-range transport by kinesin. In melanocytes, this compound facilitates the capture of melanosomes at the actin-rich periphery, a step necessary for melanin (B1238610) transfer. The selective recruitment and activation of this compound at specific times and locations are crucial for precise cellular organization and function.

Alternative Splicing and Isoform-Specific Regulation

Alternative splicing of the this compound heavy chain transcript generates various isoforms, contributing to the tissue-specific expression and diverse functions of the motor protein. This splicing primarily occurs in a region of the central stalk domain, between the coiled-coil region and the globular tail domain, where the coiled-coil structure is disrupted. Three exons, specifically exons B, D, and F, are known to be alternatively spliced in this compound.

These splice variants exhibit differential interactions with cargo adaptor proteins and Rab GTPases, thereby modulating the association of this compound with specific intracellular cargoes and influencing its localization and function.

For example, the presence of exon F is particularly important for the melanocyte-specific function of this compound. The isoform containing exon F is required for the interaction with melanophilin and its subsequent targeting to melanosomes through a tripartite complex involving the small GTPase Rab27a. Studies in primary human epidermal melanocytes, which express six endogenous this compound isoforms, have shown that isoforms containing exon F can colocalize with and influence melanosome distribution.

Alternative splicing can also influence interactions with other Rab proteins. The interaction of this compound with Rab10, for instance, has been shown to be dependent on the presence of the alternatively spliced exon D. This suggests that exon D containing isoforms may be involved in the transport of specific vesicles, such as GLUT4 storage vesicles, to the plasma membrane. In contrast, the interaction of this compound with Rab11A appears to be independent of the presence of exon D.

Alternative splicing of exon B has also been shown to have regulatory implications. The presence of exon B is required for the interaction of this compound with DYNLL2 (a light chain), and this binding can alter the structure of a portion of the myosin's coiled-coil domain. This suggests that exon B can impact the conformation and regulatory folding of this compound, as well as its interaction with certain cargoes.

The expression of different this compound splice variants can vary between tissues, contributing to cell-specific transport pathways. However, multiple isoforms can also be co-expressed within the same cell, allowing for the simultaneous transport of different cargoes. The specific combination of alternatively spliced exons dictates the binding repertoire of a this compound isoform, thus determining its recruitment to particular cargoes and its involvement in specific cellular processes.

While the globular tail domain provides organelle-interacting specificity, the medial tail, where alternative splicing occurs, also plays a crucial role in this specificity, requiring co-expression with the globular tail for clear colocalization with organelles. This highlights the intricate interplay between different domains and splice variants in regulating this compound function.

Compound Table

Compound NamePubChem CID
This compound165241520

Regulation of Myosin Va Activity and Localization

Cargo-Dependent Activation and Recruitment

Myosin-VA exists in different conformational states that regulate its activity and interaction with actin filaments. In the absence of cargo and at submicromolar calcium concentrations, this compound typically adopts a folded, autoinhibited conformation where its globular tail domain (GTD) interacts with the motor domain, reducing its ATPase activity and actin binding affinity. This "closed" conformation prevents unproductive movement when the motor is not actively transporting cargo.

Cargo binding plays a crucial role in releasing this autoinhibition and activating this compound for processive movement along actin filaments. The GTD of this compound serves as the primary cargo-binding domain. Cargoes typically attach to this compound through specific cargo adaptor proteins, which bridge the motor to its intended load. These adaptors can bind directly or indirectly to different regions of this compound, particularly within the GTD.

Binding of cargo adaptors can induce conformational changes in this compound, promoting its transition from the closed, inactive state to an open, active conformation. This unfolding exposes the motor domain, allowing it to efficiently bind to and move along actin filaments. For instance, the interaction of this compound with melanophilin, a melanosome-specific adaptor, has been shown to release the autoinhibited conformation and stimulate this compound's actin-activated ATPase activity.

Rab GTPases are key regulators of this compound cargo recruitment. Different Rab proteins can bind directly or indirectly to distinct sites within the this compound GTD, contributing to the specificity of cargo attachment. The overlapping nature of some of these Rab GTPase binding sites in the GTD likely plays a role in determining which cargoes bind at specific times or locations within the cell. Examples of Rab proteins that interact with this compound include Rab27A (often indirectly via adaptors like melanophilin), Rab11A, Rab3A, Rab39B, Rab6A, and Rab14. The interaction with Rab27A, mediated by melanophilin, is essential for the recruitment of a melanocyte-specific isoform of this compound to melanosomes.

Calcium concentration also influences this compound activity and cargo binding. While low calcium favors the folded inactive state, an increase in calcium concentration can lead to the opening of the molecule into its active extended conformation. However, high calcium concentrations can inhibit processive movement by causing the dissociation of calmodulin molecules from the neck domain. Furthermore, the interaction between this compound and certain cargoes, such as syntaxin-1A on synaptic vesicles, can be calcium-dependent, requiring physiological elevations of Ca²⁺ for complex formation.

Cargo recruitment and activation of this compound are critical for various transport processes. In neurons, this compound is involved in the Ca²⁺-induced transport of glutamate (B1630785) receptors and the endoplasmic reticulum into dendritic spines. It also plays a role in the short-range translocation of mRNA along actin filaments into spines after microtubule-dependent long-range transport by kinesin. In melanocytes, this compound facilitates the capture of melanosomes at the actin-rich periphery, a step necessary for melanin (B1238610) transfer. The selective recruitment and activation of this compound at specific times and locations are crucial for precise cellular organization and function.

Alternative Splicing and Isoform-Specific Regulation

Alternative splicing of the this compound heavy chain transcript generates various isoforms, contributing to the tissue-specific expression and diverse functions of the motor protein. This splicing primarily occurs in a region of the central stalk domain, between the coiled-coil region and the globular tail domain, where the coiled-coil structure is disrupted. Three exons, specifically exons B, D, and F, are known to be alternatively spliced in this compound.

These splice variants exhibit differential interactions with cargo adaptor proteins and Rab GTPases, thereby modulating the association of this compound with specific intracellular cargoes and influencing its localization and function.

For example, the presence of exon F is particularly important for the melanocyte-specific function of this compound. The isoform containing exon F is required for the interaction with melanophilin and its subsequent targeting to melanosomes through a tripartite complex involving the small GTPase Rab27a. Studies in primary human epidermal melanocytes, which express six endogenous this compound isoforms, have shown that isoforms containing exon F can colocalize with and influence melanosome distribution.

Alternative splicing can also influence interactions with other Rab proteins. The interaction of this compound with Rab10, for instance, has been shown to be dependent on the presence of the alternatively spliced exon D. This suggests that exon D containing isoforms may be involved in the transport of specific vesicles, such as GLUT4 storage vesicles, to the plasma membrane. In contrast, the interaction of this compound with Rab11A appears to be independent of the presence of exon D.

Alternative splicing of exon B has also been shown to have regulatory implications. The presence of exon B is required for the interaction of this compound with DYNLL2 (a light chain), and this binding can alter the structure of a portion of the myosin's coiled-coil domain. This suggests that exon B could have a significant impact on the conformation and regulatory folding of this compound, as well as its interaction with certain cargoes.

The expression of different this compound splice variants can vary between tissues, contributing to cell-specific transport pathways. However, multiple isoforms can also be co-expressed within the same cell, allowing for the simultaneous transport of different cargoes. The specific combination of alternatively spliced exons dictates the binding repertoire of a this compound isoform, thus determining its recruitment to particular cargoes and its involvement in specific cellular processes.

While the globular tail domain provides organelle-interacting specificity, the medial tail, where alternative splicing occurs, also plays a crucial role in this specificity, requiring co-expression with the globular tail for clear colocalization with organelles. This highlights the intricate interplay between different domains and splice variants in regulating this compound function.

Myosin Va Protein Interactions and Adaptor Systems

Actin Filament Interactions and Dynamics

Myosin-VA's ability to transport cargo is fundamentally dependent on its interaction with actin filaments (F-actin). As a processive motor, MyoVa takes multiple steps along an actin filament without dissociating, allowing for long-distance transport. pnas.orgpnas.org

Binding Sites and Kinetic Parameters on F-Actin

This compound is a double-headed motor, and its processive movement involves a "hand-over-hand" mechanism, with each head stepping along the actin filament. pnas.orgnih.govresearchgate.net The motor domain of MyoVa contains the actin-binding site and the ATPase activity. portlandpress.com The interaction between MyoVa and actin is regulated by the binding and release of nucleotides (ATP, ADP, and Pi). nih.govresearchgate.netacs.org

Kinetic studies have investigated the rates of nucleotide binding and release from MyoVa in the presence of actin. For instance, the kinetics of ATP binding to actothis compound have been characterized, showing dependence on ATP concentration. researchgate.net ADP release from the lead head of MyoVa is significantly retarded, which is a key factor in its processivity. nih.govresearchgate.net Calcium also plays a role in regulating MyoVa's interaction with actin, affecting nucleotide binding and the affinity of the heads for actin filaments. nih.govresearchgate.net In the absence of calcium, bound ADP can weaken the affinity of one head for actin, while the addition of calcium allows both heads of MyoVa-ADP to bind actin strongly. nih.gov

Interactive Table 1: this compound Kinetic Parameters (Illustrative Example based on Search Results)

ParameterValue (Example)Conditions (Example)Source Type
ATP Binding Rate (kobs)Varies with [ATP]Low Ca2+Kinetic Study
ADP Release RateSlow (Lead Head)Processive MovementMechanochemical Study
Actin Binding Affinity (Kd)~4 µM with ATPγS50 mM KClBinding Assay
Actin-activated Pi ReleaseRapidHigh ActinProduct Release Study

Influence of Actin Network Architecture on this compound Transport

The intracellular actin cytoskeleton is a complex and dynamic network with varying architectures, including branched and unbranched filaments. This architecture significantly influences MyoVa-mediated cargo transport. pnas.orgportlandpress.commolbiolcell.orgmolbiolcell.orgresearchgate.net this compound motors must navigate through this dense 3D network. pnas.org

Studies using in vitro reconstituted systems have demonstrated that the organization of the actin network, including filament density, position, and polarity, modulates the modes of MyoVa transport (e.g., stationary, diffusive-like, or directed). pnas.orgportlandpress.comresearchgate.net For example, on Arp2/3-branched networks, which polarize filaments by aligning plus-ends, more directed transport is observed compared to unbranched networks. pnas.org In silico models also support the idea that 3D actin filament organization regulates MyoVa-based transport. pnas.org Increased actin density can lead to a transition from directed transport on single filaments to a more apparent random walk due to increased encounters with other filaments and potential "tug-of-wars" between motors on the same cargo. molbiolcell.orgmolbiolcell.org

Interactive Table 2: Influence of Actin Network Architecture on this compound Transport (Illustrative Examples)

Actin Network FeatureInfluence on MyoVa TransportObservation Method
Filament DensityAffects transport mode (directed vs. diffusive/random walk) molbiolcell.orgmolbiolcell.orgIn vitro reconstitution, In silico modeling molbiolcell.orgmolbiolcell.org
Filament PolarityInfluences directionality of transport pnas.orgIn vitro reconstitution, Superresolution microscopy pnas.org
Network Branching (Arp2/3)Promotes directed motion pnas.orgIn vitro reconstitution pnas.org
Filament IntersectionsMyoVa can maneuver through intersections nih.govSingle molecule in vitro techniques nih.gov

Actin Filament Dynamics and this compound Motility Coupling

The dynamic nature of actin filaments, involving continuous growth and shortening, is also important for MyoVa-mediated transport. researchgate.net this compound's motility is coupled to the dynamics of the actin cytoskeleton. nih.govbiorxiv.org Disrupting F-actin dynamics can inhibit MyoVa-mediated transport of cargo. researchgate.netnih.gov

This compound has been shown to interact with proteins that regulate actin dynamics. For instance, it directly binds to the actin disassembly protein MICAL1, and this interaction is critical for cargo unloading during cytokinesis. researchgate.net this compound also interacts with the actin nucleator Spir-2, which is involved in promoting F-actin nucleation and force generation for vesicle transport. uio.no The ability of MyoVa to move processively is linked to its high duty ratio, meaning it spends a large fraction of its ATPase cycle strongly bound to actin. nih.govresearchgate.netnih.gov This high duty ratio, along with its long lever arm and gating of kinetics between the two heads, contributes to its ability to walk along actin filaments. nih.govresearchgate.net

Rab GTPase Family Interactions

This compound's recruitment to specific intracellular cargoes is often mediated by interactions with members of the Rab GTPase family. Rabs are small GTPases that act as molecular switches, regulating various steps of membrane traffic and recruiting effector proteins, including molecular motors. pnas.orgpnas.orgportlandpress.com

Direct Binding Mechanisms and Specificity to Rab Subfamilies (e.g., Rab27a, Rab11, Rab10)

This compound interacts with a subset of Rab GTPases. researchgate.netmolbiolcell.orgnih.gov These interactions can be direct or indirect via adaptor proteins. pnas.orgpnas.orgportlandpress.com this compound has multiple distinct Rab-binding domains located in different regions of the motor, including the central stalk, an alternatively spliced exon, and the globular tail domain (GTD). researchgate.netmolbiolcell.orgnih.govresearchgate.net

Specific Rab GTPases have been shown to bind directly to MyoVa. Rab10 and Rab11 are identified as major determinants for the recruitment of MyoVa to intracellular membranes. researchgate.netmolbiolcell.orgnih.gov Rab11, for example, directly binds to the GTD of MyoVa and MyoVb. pnas.orgportlandpress.comresearchgate.net This binding to the GTD can activate MyoVb motor function. portlandpress.com Rab3A, Rab8A, and Rab10 have also been shown to directly bind to MyoVa. nih.govresearchgate.net A systematic screen of human Rabs identified several novel interactions, including with Rab3B, Rab3C, Rab3D, Rab6A, Rab6A', Rab6B, Rab11B, Rab14, Rab25, and Rab39B. nih.gov These interactions include binding to new Rab subfamilies like Rab6, Rab14, and Rab39B. nih.gov

The specificity of these interactions can be influenced by the presence of alternatively spliced exons in MyoVa. mdpi.comnih.gov For instance, the melanocyte-specific exon F is required for the interaction of MyoVa with melanophilin, an adaptor for Rab27a. mdpi.com Rab3A, Rab11A, and Rab39B appear to bind to overlapping residues in a pocket within the GTD. researchgate.net

Interactive Table 3: Direct Rab GTPase Interactions with this compound

Rab GTPase Subfamily/MemberThis compound Binding Domain(s)NotesSource Type
Rab27aIndirect (via adaptor)Interacts via melanophilin pnas.orgmdpi.comInteraction Study
Rab11 (Rab11A, Rab11B)Globular Tail Domain (GTD)Major determinant for membrane recruitment, direct binding pnas.orgportlandpress.comresearchgate.netmolbiolcell.orgnih.govresearchgate.netInteraction Study, Recruitment Study
Rab10Exon D, Proximal TailMajor determinant for membrane recruitment, direct binding portlandpress.comresearchgate.netmolbiolcell.orgnih.govresearchgate.netInteraction Study, Recruitment Study
Rab3 (Rab3A, Rab3B, Rab3C, Rab3D)Globular Tail Domain (GTD)Direct binding nih.govresearchgate.netInteraction Study
Rab8 (Rab8A)Exon DDirect binding nih.govresearchgate.netInteraction Study
Rab14Central StalkDirect binding nih.govresearchgate.netInteraction Study
Rab6 (Rab6A, Rab6A', Rab6B)Central StalkDirect binding nih.govresearchgate.netInteraction Study
Rab25Novel interactionIdentified via systematic screen nih.govInteraction Study
Rab39BGlobular Tail Domain (GTD)Direct binding nih.govresearchgate.netInteraction Study

Rab-Effector Complexes Mediating this compound Recruitment

While MyoVa can directly interact with some Rabs, its recruitment to specific cargoes is frequently mediated by Rab-effector proteins, which act as adaptors linking the Rab-GTPase on the cargo to MyoVa. nih.govacs.orgresearchgate.netpnas.orgportlandpress.comresearchgate.netpnas.orgmdpi.comnih.govportlandpress.comnih.govpnas.orgrupress.orgbiorxiv.org These effector complexes ensure the specific targeting of MyoVa to the correct cellular compartments.

A well-characterized example is the recruitment of MyoVa to melanosomes by Rab27a, which occurs via the effector protein melanophilin (also known as Slac2-a). uio.nopnas.orgmdpi.comportlandpress.compnas.org This tripartite complex of Rab27a, melanophilin, and MyoVa is essential for the retention of melanosomes at the cell periphery. pnas.orgmdpi.com Melanophilin links Rab27a-positive melanosomes to MyoVa. pnas.org The interaction with melanophilin can also release the auto-inhibited conformation of MyoVa and stimulate its actin-activated ATPase activity. mdpi.com

Another example involves Rab11, which can interact with MyoVa directly or indirectly through effectors like Rab11-FIP2. pnas.orgportlandpress.comnih.gov Rab11-FIP2 can directly bind to MyoVb, and it is likely that a tripartite complex of Rab11, Rab11-FIP2, and MyoVb forms. pnas.orgnih.gov Similar principles of Rab-effector complexes appear to be a recurring mechanism for achieving specificity in membrane traffic. pnas.org Different combinations of linker proteins are thought to provide organelle-specific complexes for MyoVa recruitment. portlandpress.com

Interactive Table 4: Examples of Rab-Effector Complexes Recruiting this compound

Rab GTPaseEffector Protein(s)Cargo/Process InvolvedSource Index(es)
Rab27aMelanophilinMelanosome transport/retention uio.nopnas.orgmdpi.comportlandpress.compnas.org
Rab11Rab11-FIP2Recycling endosome transport pnas.orgnih.gov
Rab11Spir-2Vesicle transport, F-actin nucleation uio.no

Cargo Adaptor and Linker Proteins

This compound's interaction with specific cargo is often indirect, mediated by adaptor proteins. These interactions are vital for targeting this compound to the correct vesicles and organelles, facilitating their movement along actin filaments.

Melanophilin (Mlph) in Melanosome Transport

Melanophilin (Mlph), also known as Slac2-a, is a key adaptor protein that links this compound to melanosomes, the pigment-containing organelles in melanocytes. This interaction is essential for the capture and local movement of melanosomes within the actin-rich periphery of melanocytes, a process critical for normal mammalian pigmentation.

The recruitment of this compound to melanosomes involves a tripartite protein complex consisting of Rab27a, Melanophilin, and this compound. Rab27a, a small GTPase anchored in the melanosome membrane, binds to the N-terminal Slp homology domain (SHD) of Melanophilin in a GTP-dependent manner. Melanophilin then directly binds to the globular tail domain of this compound through its C-terminal half and a medial this compound-binding domain (MBD), which includes the exon F-binding region (EFBD). A coiled-coil forming sequence within the actin-binding domain (ABD) of Melanophilin also enhances the binding of this compound.

Studies using single melanosome fluorescence recovery after photobleaching (smFRAP) have shown that this compound and Melanophilin dynamically associate with melanosomes, while Rab27a is less dynamic. This suggests that the dynamic interaction between Rab27a and its effector, Melanophilin, rather than Rab27a cycling, regulates the this compound-melanosome association. Disrupting the interaction between Melanophilin and this compound leads to the accumulation of melanosomes in the central cytoplasm, highlighting the importance of this complex for peripheral melanosome distribution.

Melanophilin also acts as a microtubule plus end-tracking protein (+TIP) and facilitates this compound tracking the plus end in a Melanophilin-dependent manner. The interaction of Melanophilin with the microtubule plus end-binding protein EB1 is suggested to mediate this tracking. The phosphorylation state of Melanophilin can influence its binding preference towards actin or microtubules in vitro, offering a potential mechanism for regulating organelle directionality on the cytoskeleton.

Granuphilin-a/b and Rabphilin-3A in Secretory Granule Transport

In hormone and neuropeptide-producing cells, the brain-spliced isoform of this compound (BR-MyoVa) is crucial for the transport of dense core secretory granules (SGs) to the plasma membrane. Granuphilin-a/b (Gran-a/b) and Rabphilin-3A (Rph-3A) have been identified as binding partners that link BR-MyoVa to SGs.

The interaction between Granuphilin-a/b and BR-MyoVa is direct and involves regions downstream of the Rab27-binding domain, with the C-terminal part of Gran-a determining exon specificity. This compound and Granuphilin-a/b show partial colocalization on SGs. Disruption of the Granuphilin-a/b-BR-MyoVa binding results in a perinuclear accumulation of SGs and can augment nutrient-stimulated hormone secretion in pancreatic beta-cells.

Rabphilin-3A also interacts directly with BR-MyoVa, and this interaction is enhanced when secretion is activated. The BR-MyoVa-Rabphilin-3A and BR-MyoVa-Granuphilin-a/b complexes are associated with different subsets of SGs. Simultaneous inhibition of these complexes can nearly completely block stimulated hormone release, indicating that multiple binding partners regulate SG transport via BR-MyoVa. This molecular mechanism appears to be utilized universally by neuronal, endocrine, and neuroendocrine cells.

Myosin- and Rab-interacting protein (MyRIP), another protein implicated in hormone secretion, does not directly link BR-MyoVa to SGs in glucose-stimulated pancreatic beta cells. However, MyRIP forms a functional complex with BR-MyoVa on SGs when cAMP levels are elevated due to incretin (B1656795) hormones. This interaction facilitates the phosphorylation of Rabphilin-3A, which in turn can enhance secretion.

Syntaxin-1A Interaction in Exocytosis Regulation

This compound interacts with Syntaxin-1A, a t-SNARE protein involved in exocytosis. This interaction is crucial for regulating exocytosis, particularly in cells like chromaffin cells. The binding of this compound to Syntaxin-1A occurs at or above 0.3 μM Ca2+ concentrations. Interestingly, the Syntaxin-1A binding site is located in the neck domain of this compound, which contains calmodulin-binding IQ-motifs, rather than the tail region.

The Ca2+-dependent binding of Syntaxin-1A to this compound relies on the release of calmodulin from the this compound neck, allowing Syntaxin-1A to occupy the vacant IQ-motif. Interference with the formation of the Syntaxin-1A-Myosin-VA complex reduces the frequency of exocytosis in chromaffin cells, primarily affecting the late sustained phase of release, which is involved in supplying readily releasable vesicles. These findings suggest that the interaction between this compound and Syntaxin-1A is involved in the docking of dense core vesicles to the plasma membrane and the regulation of exocytosis by Ca2+.

RILPL2 and Neuronal Morphogenesis

RILP-like protein 2 (RILPL2) is identified as a novel this compound-interacting protein that plays a role in controlling cellular morphology and neuronal morphogenesis. RILPL2 interacts with the C-terminal globular tail domain (GTD) of this compound via its N-terminal RILP-homology "RH1" domain.

Overexpression of RILPL2 in hippocampal neurons leads to an increase in the number of spine-like protrusions. This RILPL2-mediated morphological change is correlated with the activation of Rac1-Pak signaling. Disruption of the RILPL2 interaction with this compound or loss of this compound function abrogates the effects mediated by RILPL2 and the activation of Rac1, suggesting that proper this compound-mediated trafficking is essential for RILPL2 function in regulating neuronal morphology. RILPL2 is considered an actin-based motor-adaptor protein that binds a myosin motor at one end and a membrane-anchored Rab protein (like phosphorylated Rab8A and Rab10) at the other.

Spermine (B22157) Synthase (SMS) and Exosomal Association

This compound interacts directly with Spermine Synthase (SMS), an enzyme involved in polyamine biosynthesis, which is also a component of exosomes. This interaction was identified through yeast two-hybrid screening using the globular tail domain (GTD) of this compound as bait. The interaction between the GTD of this compound and SMS has been validated in vitro and shows a Kd in the low micromolar range (3.5 ± 0.5 µM).

SMS localizes together with this compound in cytoplasmic vesicles in cell lines known to produce exosomes. Knockdown of the MYO5A gene, which encodes this compound, decreases the expression of the SMS gene and results in a diffuse distribution of SMS protein. This suggests that this compound plays a role in both the expression and targeting of Spermine Synthase. While the precise role of this interaction in exosome transport is still being determined, it suggests new links between exosome transport and polyamine biosynthesis.

MICAL1 in Vesicle Unloading

This compound interacts with MICAL1, an F-actin disassembly regulator. This interaction is critical for the proper localization of this compound at the midbody during cytokinesis. By binding to MICAL1, this compound-mediated transport is terminated, leading to vesicle unloading at the midbody, which is necessary for efficient cytokinesis.

The binding site for MICAL1 on this compound overlaps with the binding sites for Melanophilin and Spire1/2, suggesting a regulatory role of F-actin dynamics in cargo unloading. The this compound/MICAL1 complex structure supports this idea. Downregulating F-actin disassembly through a MICAL1 mutant significantly reduces the accumulation of this compound and vesicles at the midbody. These findings indicate that this compound binds to MICAL1 at the destination, triggering F-actin disassembly to facilitate cargo unloading. MICAL1 contains an MO domain and a Rab-binding domain (RBD) that interact to maintain MICAL1 in an autoinhibited state, preventing F-actin depolymerization until the interaction with this compound occurs.

Compound Information

Compound NamePubChem CID
This compound149066
Melanophilin (Mlph)11323401
Granuphilin27924
Rabphilin-3A16211676
Syntaxin-1A70255058
RILPL2144513032
Spermine Synthase (SMS)140132
MICAL111451303

This compound is an actin-based processive molecular motor involved in transporting intracellular cargoes like vesicles and organelles. It is a dimeric protein with a head region, a neck domain containing IQ motifs, and a tail region. The tail region, specifically the globular tail domain (GTD), functions as a protein-binding module, enabling diverse roles for this motor protein. This compound plays crucial roles in the final stages of various secretory pathways, including neurotransmitter and hormone release.

Cargo Adaptor and Linker Proteins

This compound's interaction with specific cargo is often indirect, mediated by adaptor proteins. These interactions are vital for targeting this compound to the correct vesicles and organelles, facilitating their movement along actin filaments.

Melanophilin (Mlph) in Melanosome Transport

Melanophilin (Mlph), also known as Slac2-a, is a key adaptor protein that links this compound to melanosomes, the pigment-containing organelles in melanocytes. This interaction is essential for the capture and local movement of melanosomes within the actin-rich periphery of melanocytes, a process critical for normal mammalian pigmentation.

The recruitment of this compound to melanosomes involves a tripartite protein complex consisting of Rab27a, Melanophilin, and this compound. Rab27a, a small GTPase anchored in the melanosome membrane, binds to the N-terminal Slp homology domain (SHD) of Melanophilin in a GTP-dependent manner. Melanophilin then directly binds to the globular tail domain of this compound through its C-terminal half and a medial this compound-binding domain (MBD), which includes the exon F-binding region (EFBD). A coiled-coil forming sequence within the actin-binding domain (ABD) of Melanophilin also enhances the binding of this compound.

Studies using single melanosome fluorescence recovery after photobleaching (smFRAP) have shown that this compound and Melanophilin dynamically associate with melanosomes, while Rab27a is less dynamic. This suggests that the dynamic interaction between Rab27a and its effector, Melanophilin, rather than Rab27a cycling, regulates the this compound-melanosome association. Disrupting the interaction between Melanophilin and this compound leads to the accumulation of melanosomes in the central cytoplasm, highlighting the importance of this complex for peripheral melanosome distribution.

Melanophilin also acts as a microtubule plus end-tracking protein (+TIP) and facilitates this compound tracking the plus end in a Melanophilin-dependent manner. The interaction of Melanophilin with the microtubule plus end-binding protein EB1 is suggested to mediate this tracking. The phosphorylation state of Melanophilin can influence its binding preference towards actin or microtubules in vitro, offering a potential mechanism for regulating organelle directionality on the cytoskeleton.

Granuphilin-a/b and Rabphilin-3A in Secretory Granule Transport

In hormone and neuropeptide-producing cells, the brain-spliced isoform of this compound (BR-MyoVa) is crucial for the transport of dense core secretory granules (SGs) to the plasma membrane. Granuphilin-a/b (Gran-a/b) and Rabphilin-3A (Rph-3A) have been identified as binding partners that link BR-MyoVa to SGs.

The interaction between Granuphilin-a/b and BR-MyoVa is direct and involves regions downstream of the Rab27-binding domain, with the C-terminal part of Gran-a determining exon specificity. This compound and Granuphilin-a/b show partial colocalization on SGs. Disruption of the Granuphilin-a/b-BR-MyoVa binding results in a perinuclear accumulation of SGs and can augment nutrient-stimulated hormone secretion in pancreatic beta-cells.

Rabphilin-3A also interacts directly with BR-MyoVa, and this interaction is enhanced when secretion is activated. The BR-MyoVa-Rabphilin-3A and BR-MyoVa-Granuphilin-a/b complexes are associated with different subsets of SGs. Simultaneous inhibition of these complexes can nearly completely block stimulated hormone release, indicating that multiple binding partners regulate SG transport via BR-MyoVa. This molecular mechanism appears to be utilized universally by neuronal, endocrine, and neuroendocrine cells.

Myosin- and Rab-interacting protein (MyRIP), another protein implicated in hormone secretion, does not directly link BR-MyoVa to SGs in glucose-stimulated pancreatic beta cells. However, MyRIP forms a functional complex with BR-MyoVa on SGs when cAMP levels are elevated due to incretin hormones. This interaction facilitates the phosphorylation of Rabphilin-3A, which in turn can enhance secretion.

Syntaxin-1A Interaction in Exocytosis Regulation

This compound interacts with Syntaxin-1A, a t-SNARE protein involved in exocytosis. This interaction is crucial for regulating exocytosis, particularly in cells like chromaffin cells. The binding of this compound to Syntaxin-1A occurs at or above 0.3 μM Ca2+ concentrations. Interestingly, the Syntaxin-1A binding site is located in the neck domain of this compound, which contains calmodulin-binding IQ-motifs, rather than the tail region.

The Ca2+-dependent binding of Syntaxin-1A to this compound relies on the release of calmodulin from the this compound neck, allowing Syntaxin-1A to occupy the vacant IQ-motif. Interference with the formation of the Syntaxin-1A-Myosin-VA complex reduces the frequency of exocytosis in chromaffin cells, primarily affecting the late sustained phase of release, which is involved in supplying readily releasable vesicles. These findings suggest that the interaction between this compound and Syntaxin-1A is involved in the docking of dense core vesicles to the plasma membrane and the regulation of exocytosis by Ca2+.

RILPL2 and Neuronal Morphogenesis

RILP-like protein 2 (RILPL2) is identified as a novel this compound-interacting protein that plays a role in controlling cellular morphology and neuronal morphogenesis. RILPL2 interacts with the C-terminal globular tail domain (GTD) of this compound via its N-terminal RILP-homology "RH1" domain.

Overexpression of RILPL2 in hippocampal neurons leads to an increase in the number of spine-like protrusions. This RILPL2-mediated morphological change is correlated with the activation of Rac1-Pak signaling. Disruption of the RILPL2 interaction with this compound or loss of this compound function abrogates the effects mediated by RILPL2 and the activation of Rac1, suggesting that proper this compound-mediated trafficking is essential for RILPL2 function in regulating neuronal morphology. RILPL2 is considered an actin-based motor-adaptor protein that binds a myosin motor at one end and a membrane-anchored Rab protein (like phosphorylated Rab8A and Rab10) at the other.

Spermine Synthase (SMS) and Exosomal Association

This compound interacts directly with Spermine Synthase (SMS), an enzyme involved in polyamine biosynthesis, which is also a component of exosomes. This interaction was identified through yeast two-hybrid screening using the globular tail domain (GTD) of this compound as bait. The interaction between the GTD of this compound and SMS has been validated in vitro and shows a Kd in the low micromolar range (3.5 ± 0.5 µM).

SMS localizes together with this compound in cytoplasmic vesicles in cell lines known to produce exosomes. Knockdown of the MYO5A gene, which encodes this compound, decreases the expression of the SMS gene and results in a diffuse distribution of SMS protein. This suggests that this compound plays a role in both the expression and targeting of Spermine Synthase. While the precise role of this interaction in exosome transport is still being determined, it suggests new links between exosome transport and polyamine biosynthesis.

MICAL1 in Vesicle Unloading

This compound interacts with MICAL1, an F-actin disassembly regulator. This interaction is critical for the proper localization of this compound at the midbody during cytokinesis. By binding to MICAL1, this compound-mediated transport is terminated, leading to vesicle unloading at the midbody, which is necessary for efficient cytokinesis.

The binding site for MICAL1 on this compound overlaps with the binding sites for Melanophilin and Spire1/2, suggesting a regulatory role of F-actin dynamics in cargo unloading. The this compound/MICAL1 complex structure supports this idea. Downregulating F-actin disassembly through a MICAL1 mutant significantly reduces the accumulation of this compound and vesicles at the midbody. These findings indicate that this compound binds to MICAL1 at the destination, triggering F-actin disassembly to facilitate cargo unloading. MICAL1 contains an MO domain and a Rab-binding domain (RBD) that interact to maintain MICAL1 in an autoinhibited state, preventing F-actin depolymerization until the interaction with this compound occurs.

Dynein Light Chain 2 (DLC2)

This compound interacts with Dynein Light Chain 2 (DLC2), also known as DYNLL2. This interaction is significant as DLC2 is a component of the dynein motor complex, which moves along microtubules. The association between this compound and DLC2 suggests a potential link or coordination between actin-based and microtubule-based transport systems.

Research indicates that the interaction between this compound and DLC2 is dependent on the alternatively spliced exon B within the tail region of this compound. The presence of the three amino acids encoded by exon B is required for this association. mdpi.comacs.org Studies using pull-down assays, gel filtration, and spectroscopic methods have characterized the binding site of DLC2 on this compound to a segment located between the medial and distal coiled-coil domains of the tail. acs.org Removal of exon B eliminates DLC2 binding. acs.org This interaction is not conserved for exon B of myosin Vb. tandfonline.com

Furthermore, DLC2 binding to this compound has been shown to induce some helical structure and stabilize flanking coiled-coil domains, suggesting that DLC2 may influence the structure and potentially the regulation and cargo-binding function of this compound. acs.org DLC2 is also reported to globally protect the tail domains of this compound against limited proteolysis. eu.org

Cytoskeletal Motor Protein Cooperation

Intracellular transport often involves the coordinated action of different motor proteins moving along both actin filaments and microtubules. This compound, an actin-based motor, has been shown to cooperate with microtubule-based motors like kinesins and dyneins in various cellular processes.

Interaction with Kinesins (e.g., KIF21B)

This compound has been shown to interact directly with kinesins, suggesting a mechanism for coordinating movement along both actin and microtubule tracks. biologists.com This interaction supports a "dual filament" model of transport, where cargoes can be transported along both cytoskeletal systems in a coordinated fashion. biologists.com

Specifically, the kinesin family member 21B (KIF21B) has been reported to interact directly with this compound. biorxiv.orgresearchgate.netbiorxiv.org This interaction enables the entry of the microtubule-dependent motor KIF21B into actin-rich compartments, such as dendritic spines. biorxiv.orgresearchgate.net The interaction between KIF21B and this compound has been identified in hippocampal lysates and confirmed through co-immunoprecipitation experiments. biorxiv.org This interaction appears to be dependent on the presence of phosphatase inhibitors, suggesting a potential phospho-dependent regulation. biorxiv.org Yeast two-hybrid assays have mapped the interaction sites, indicating that the N-terminal region of KIF21B (containing the motor domain and parts of the stalk) interacts with the C-terminal region of this compound (harboring its coiled-coil and tail domains). biorxiv.org

Inhibition of this compound has been shown to significantly reduce the number of spines containing KIF21B, further supporting the role of this compound in facilitating KIF21B entry into these structures. biorxiv.org This interaction and subsequent entry of KIF21B into dendritic spines are activity-dependent processes, reduced by chemical protocols that induce long-term depression (LTD). biorxiv.orgbiorxiv.org

Coordination with Microtubule-Based Transport Systems

This compound coordinates with microtubule-based transport systems, including kinesins and dyneins, to ensure efficient and directed movement of cargo within the cell. This coordination is particularly evident in processes requiring both long-range transport along microtubules and short-range movements or anchoring on actin filaments.

In neurons, for example, fast axonal retrograde transport of tetanus toxin-containing carriers requires the nonredundant activities of both dynein and kinesin family members, as well as the involvement of myosins, including this compound. biologists.comcapes.gov.brnih.gov Motor neurons from this compound null mice showed slower retrograde transport compared to wild-type cells, highlighting a unique role for this compound in this process. biologists.comnih.gov This suggests that coordination of this compound and microtubule-dependent motors is necessary for fast axonal retrograde transport in motor neurons. biologists.comnih.gov

This compound has been identified as a microtubule-binding protein, interacting with microtubule-associated protein-free microtubules via its globular tail domain. molbiolcell.org This binding is saturable and has a moderately high affinity. molbiolcell.org this compound bound to microtubules retains the ability to bind actin filaments, leading to the formation of cross-linked gels of microtubules and actin, which can be mechanochemically coupled. molbiolcell.org This suggests a direct role for this compound in linking the two cytoskeletal systems. molbiolcell.org

In some transport models, cargo undergoes long-range movement on microtubules powered by kinesin, followed by a handoff to this compound for local delivery on actin tracks, particularly in regions like nerve terminals. rupress.orgpnas.orgportlandpress.com this compound's ability to maneuver through actin intersections and diffuse along microtubules may facilitate this handoff and efficient cargo delivery. pnas.org

Data from studies on axonal transport in this compound null mice indicate that while this compound may not be essential for the initial movement of neurofilaments into axons, its absence leads to a considerable increase in neurofilament number in axons, potentially reflecting impaired slow transport. nih.gov This further supports a role for this compound in coordinating with microtubule-based transport, even for components traditionally associated with slow axonal transport.

Interactions with Other Cellular Components

Beyond its interactions with motor proteins and cytoskeletal filaments, this compound also associates with other cellular components, influencing various cellular functions.

Neurofilament Association in Axonal Transport

This compound interacts with neurofilaments, which are intermediate filament proteins abundant in neurons and a key component of the axonal cytoskeleton. nih.govfrontiersin.orgnih.govbiologists.complos.org This association is believed to be important for regulating the distribution and trafficking of organelles within axons. frontiersin.org

Studies have shown that this compound colocalizes with neurofilaments in axons and interacts with neurofilament protein L (NF-L) in vitro. nih.govnih.gov The motor domain of this compound binds to the rod domain of NF-L, which forms the neurofilament backbone. plos.org This interaction is essential for correct this compound distribution and transport, as well as for maintaining neurofilament density. nih.gov

Loss of NF-L or this compound can lead to a reduction in the axonal content of certain organelles, such as the endoplasmic reticulum (ER), and can affect their distribution. biologists.complos.org This suggests that neurofilaments, through their interaction with this compound, may act as a scaffold in axons, helping to maintain the content and proper distribution of vesicular organelles. plos.org

Furthermore, this compound's interaction with neurofilaments may increase the efficiency of neurofilament transport by decreasing the duration of long-term pauses. nih.gov While neurofilaments are primarily transported via slow axonal transport, the association with this compound could facilitate their movement or anchoring, particularly in regions lacking microtubules. nih.gov

PKA RIα in Synaptic Integrity

This compound cooperates with the regulatory subunit Iα (RIα) of Protein Kinase A (PKA) to maintain synaptic integrity, particularly at the neuromuscular junction (NMJ). nih.govnih.govplos.orgplos.org This cooperation is important for regulating the lifetime and recycling of synaptic receptors, such as acetylcholine (B1216132) receptors (AChRs). nih.govnih.govplos.org

This compound and PKA RIα colocalize in subsynaptic enrichments, which are crucial for synaptic integrity and proper cAMP signaling. nih.govnih.gov These accumulations are dependent on AKAP (A-kinase anchoring protein) function, this compound, and an intact actin cytoskeleton. nih.govnih.gov this compound is hypothesized to mediate the correct positioning of PKA RIα in a postsynaptic microdomain, potentially by tethering it to the actin cytoskeleton. nih.govnih.gov

Research using mouse models has shown that this compound is crucial for the development and maintenance of the NMJ. plos.org In dystrophic muscles, which exhibit altered NMJ morphology, there is a strong reduction of this compound and PKA-RI in NMJs compared to wild-type mice. plos.org This correlates with synaptic integrity and the stability of nicotinic acetylcholine receptors. plos.orgplos.org

The cooperation between this compound and PKA RIα is necessary for the maintenance of the neuromuscular synapse and appears to facilitate the recycling of AChRs. nih.govnih.gov Activity-dependent recycling of nAChRs requires this compound and rapsyn-mediated anchoring of PKA RIα on nAChR-recycling vesicles. frontiersin.org this compound is thought to capture these vesicles near the postsynaptic membrane within an activity-dependent cAMP microdomain, making it critical for the recycling process itself. frontiersin.org

Disruption of this cooperation, for instance, by inhibiting PKA function, leads to increased NMJ fragmentation and altered AChR turnover. nih.gov These findings underscore the importance of the this compound and PKA RIα interaction in maintaining the structural and functional integrity of synapses.

Data Table: this compound Protein Interactions

Interacting ProteinThis compound Binding Site/MechanismFunctional SignificanceRelevant Exon (if applicable)
Dynein Light Chain 2 (DLC2)Segment between medial and distal coiled-coil domains; requires Exon BPotential link/coordination between actin and microtubule transport; stabilizes tail domainsExon B
Kinesins (e.g., KIF21B)C-terminal region (coiled-coil and tail domains) interacts with KIF21B N-terminusCoordination of actin- and microtubule-based transport; KIF21B entry into actin-rich areasNot specified
MicrotubulesGlobular tail domainDirect binding; cross-linking and mechanochemical coupling with actinNot applicable
Neurofilament Light (NF-L)Motor domain binds to NF-L rod domainOrganelle distribution and trafficking in axons; neurofilament transport efficiencyNot applicable
PKA RIαColocalization in subsynaptic enrichments; potential tethering to actinSynaptic integrity; regulation of synaptic receptor recycling and lifetimeNot specified

Data Table: Research Findings on this compound Interactions

Interaction Partner(s)Key Research FindingExperimental Model/MethodSource
DLC2Exon B is essential for DLC2 binding to this compound tail. acs.org DLC2 binding stabilizes this compound coiled-coil domains. acs.orgPull-down assays, gel filtration, spectroscopy, co-localization in transfected cells. acs.org acs.orgeu.org
KIF21BThis compound interacts directly with KIF21B, facilitating its entry into dendritic spines in an activity-dependent manner. biorxiv.orgresearchgate.netbiorxiv.orgCo-immunoprecipitation, yeast two-hybrid, live neuron imaging, chemical LTD induction. biorxiv.orgbiorxiv.org biorxiv.orgresearchgate.netbiorxiv.org
Kinesins, DyneinsCoordination of this compound and microtubule motors is required for fast axonal retrograde transport in motor neurons. biologists.comnih.govTetanus toxin transport assay in mouse motor neurons (wild-type vs. This compound null). biologists.comnih.gov biologists.comnih.gov
MicrotubulesThis compound binds directly to microtubules via its tail domain and cross-links actin and microtubules. molbiolcell.orgCosedimentation analysis, fluorescence and electron microscopy. molbiolcell.org molbiolcell.org
NeurofilamentsThis compound colocalizes and interacts with NF-L; essential for correct this compound distribution and neurofilament density. nih.gov Loss of this compound impairs neurofilament transport efficiency. nih.govImmunofluorescence, co-immunoprecipitation, axonal transport analysis in mouse models (wild-type vs. This compound null). nih.govnih.gov nih.govnih.govbiologists.complos.org
PKA RIαThis compound cooperates with PKA RIα to maintain synaptic integrity and regulate AChR recycling at the NMJ. nih.govnih.govplos.org this compound knockdown reduces PKA RIα enrichment at NMJs. frontiersin.orgIn vivo imaging of mouse neuromuscular synapses, co-localization studies, knockdown experiments. nih.govnih.govplos.orgfrontiersin.org nih.govnih.govplos.orgplos.orgfrontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound160648
Dynein Light Chain 2 (DLC2)101524675
Kinesin18874674
KIF21B63661260
MicrotubuleN/A
NeurofilamentN/A
PKA RIα11629084
ActinN/A
DyneinN/A
ATP13803
Calcium272
cAMP6076
PhosphataseN/A
RapsynN/A
AKAPN/A
Acetylcholine receptorN/A
Neurofilament Light (NF-L)N/A
Endoplasmic Reticulum (ER)N/A
Tetanus toxinN/A
NMDA6494
DHPG117809

Note: PubChem CIDs are provided where available for specific chemical compounds or well-defined proteins. For complex structures like microtubules, neurofilaments, actin, dynein, rapsyn, AKAP, acetylcholine receptor, neurofilament light, endoplasmic reticulum, and tetanus toxin, a single PubChem CID representing the entire complex or structure is not applicable.This compound is a molecular motor protein that plays a crucial role in intracellular transport and the organization of the cytoskeleton in eukaryotic cells. As a member of the myosin superfamily, it utilizes ATP hydrolysis to generate mechanical force and move along actin filaments. This compound is involved in the transport of various cellular cargoes, including organelles, vesicles, and mRNA-protein complexes. Its function is tightly regulated through interactions with a variety of proteins, including adaptor proteins and other cytoskeletal motors.

Dynein Light Chain 2 (DLC2)

This compound interacts with Dynein Light Chain 2 (DLC2), also known as DYNLL2. This interaction is significant as DLC2 is a component of the dynein motor complex, which moves along microtubules. The association between this compound and DLC2 suggests a potential link or coordination between actin-based and microtubule-based transport systems.

Research indicates that the interaction between this compound and DLC2 is dependent on the alternatively spliced exon B within the tail region of this compound. The presence of the three amino acids encoded by exon B is required for this association. mdpi.comacs.org Studies using pull-down assays, gel filtration, and spectroscopic methods have characterized the binding site of DLC2 on this compound to a segment located between the medial and distal coiled-coil domains of the tail. acs.org Removal of exon B eliminates DLC2 binding. acs.org This interaction is not conserved for exon B of myosin Vb. tandfonline.com

Furthermore, DLC2 binding to this compound has been shown to induce some helical structure and stabilize flanking coiled-coil domains, suggesting that DLC2 may influence the structure and potentially the regulation and cargo-binding function of this compound. acs.org DLC2 is also reported to globally protect the tail domains of this compound against limited proteolysis. eu.org

Cytoskeletal Motor Protein Cooperation

Intracellular transport often involves the coordinated action of different motor proteins moving along both actin filaments and microtubules. This compound, an actin-based motor, has been shown to cooperate with microtubule-based motors like kinesins and dyneins in various cellular processes.

Interaction with Kinesins (e.g., KIF21B)

This compound has been shown to interact directly with kinesins, suggesting a mechanism for coordinating movement along both actin and microtubule tracks. biologists.com This interaction supports a "dual filament" model of transport, where cargoes can be transported along both cytoskeletal systems in a coordinated fashion. biologists.com

Specifically, the kinesin family member 21B (KIF21B) has been reported to interact directly with this compound. biorxiv.orgresearchgate.netbiorxiv.org This interaction enables the entry of the microtubule-dependent motor KIF21B into actin-rich compartments, such as dendritic spines. biorxiv.orgresearchgate.net The interaction between KIF21B and this compound has been identified in hippocampal lysates and confirmed through co-immunoprecipitation experiments. biorxiv.org This interaction appears to be dependent on the presence of phosphatase inhibitors, suggesting a potential phospho-dependent regulation. biorxiv.org Yeast two-hybrid assays have mapped the interaction sites, indicating that the N-terminal region of KIF21B (containing the motor domain and parts of the stalk) interacts with the C-terminal region of this compound (harboring its coiled-coil and tail domains). biorxiv.org

Inhibition of this compound has been shown to significantly reduce the number of spines containing KIF21B, further supporting the role of this compound in facilitating KIF21B entry into these structures. biorxiv.org This interaction and subsequent entry of KIF21B into dendritic spines are activity-dependent processes, reduced by chemical protocols that induce long-term depression (LTD). biorxiv.orgbiorxiv.org

Coordination with Microtubule-Based Transport Systems

This compound coordinates with microtubule-based transport systems, including kinesins and dyneins, to ensure efficient and directed movement of cargo within the cell. This coordination is particularly evident in processes requiring both long-range transport along microtubules and short-range movements or anchoring on actin filaments.

In neurons, for example, fast axonal retrograde transport of tetanus toxin-containing carriers requires the nonredundant activities of both dynein and kinesin family members, as well as the involvement of myosins, including this compound. biologists.comcapes.gov.brnih.gov Motor neurons from this compound null mice showed slower retrograde transport compared to wild-type cells, highlighting a unique role for this compound in this process. biologists.comnih.gov This suggests that coordination of this compound and microtubule-dependent motors is necessary for fast axonal retrograde transport in motor neurons. biologists.comnih.gov

This compound has been identified as a microtubule-binding protein, interacting with microtubule-associated protein-free microtubules via its globular tail domain. molbiolcell.org This binding is saturable and has a moderately high affinity. molbiolcell.org this compound bound to microtubules retains the ability to bind actin filaments, leading to the formation of cross-linked gels of microtubules and actin, which can be mechanochemically coupled. molbiolcell.org This suggests a direct role for this compound in linking the two cytoskeletal systems. molbiolcell.org

In some transport models, cargo undergoes long-range movement on microtubules powered by kinesin, followed by a handoff to this compound for local delivery on actin tracks, particularly in regions like nerve terminals. rupress.orgpnas.orgportlandpress.com this compound's ability to maneuver through actin intersections and diffuse along microtubules may facilitate this handoff and efficient cargo delivery. pnas.org

Data from studies on axonal transport in this compound null mice indicate that while this compound may not be essential for the initial movement of neurofilaments into axons, its absence leads to a considerable increase in neurofilament number in axons, potentially reflecting impaired slow transport. nih.gov This further supports a role for this compound in coordinating with microtubule-based transport, even for components traditionally associated with slow axonal transport.

Interactions with Other Cellular Components

Beyond its interactions with motor proteins and cytoskeletal filaments, this compound also associates with other cellular components, influencing various cellular functions.

Neurofilament Association in Axonal Transport

This compound interacts with neurofilaments, which are intermediate filament proteins abundant in neurons and a key component of the axonal cytoskeleton. nih.govfrontiersin.orgnih.govbiologists.complos.org This association is believed to be important for regulating the distribution and trafficking of organelles within axons. frontiersin.org

Studies have shown that this compound colocalizes with neurofilaments in axons and interacts with neurofilament protein L (NF-L) in vitro. nih.govnih.gov The motor domain of this compound binds to the rod domain of NF-L, which forms the neurofilament backbone. plos.org This interaction is essential for correct this compound distribution and transport, as well as for maintaining neurofilament density. nih.gov

Loss of NF-L or this compound can lead to a reduction in the axonal content of certain organelles, such as the endoplasmic reticulum (ER), and can affect their distribution. biologists.complos.org This suggests that neurofilaments, through their interaction with this compound, may act as a scaffold in axons, helping to maintain the content and proper distribution of vesicular organelles. plos.org

Furthermore, this compound's interaction with neurofilaments may increase the efficiency of neurofilament transport by decreasing the duration of long-term pauses. nih.gov While neurofilaments are primarily transported via slow axonal transport, the association with this compound could facilitate their movement or anchoring, particularly in regions lacking microtubules. nih.gov

PKA RIα in Synaptic Integrity

This compound cooperates with the regulatory subunit Iα (RIα) of Protein Kinase A (PKA) to maintain synaptic integrity, particularly at the neuromuscular junction (NMJ). nih.govnih.govplos.orgplos.org This cooperation is important for regulating the lifetime and recycling of synaptic receptors, such as acetylcholine receptors (AChRs). nih.govnih.govplos.org

This compound and PKA RIα colocalize in subsynaptic enrichments, which are crucial for synaptic integrity and proper cAMP signaling. nih.govnih.gov These accumulations are dependent on AKAP (A-kinase anchoring protein) function, this compound, and an intact actin cytoskeleton. nih.govnih.gov this compound is hypothesized to mediate the correct positioning of PKA RIα in a postsynaptic microdomain, potentially by tethering it to the actin cytoskeleton. nih.govnih.gov

Research using mouse models has shown that this compound is crucial for the development and maintenance of the NMJ. plos.org In dystrophic muscles, which exhibit altered NMJ morphology, there is a strong reduction of this compound and PKA-RI in NMJs compared to wild-type mice. plos.org This correlates with synaptic integrity and the stability of nicotinic acetylcholine receptors. plos.orgplos.org

The cooperation between this compound and PKA RIα is necessary for the maintenance of the neuromuscular synapse and appears to facilitate the recycling of AChRs. nih.govnih.gov Activity-dependent recycling of nAChRs requires this compound and rapsyn-mediated anchoring of PKA RIα on nAChR-recycling vesicles. frontiersin.org this compound is thought to capture these vesicles near the postsynaptic membrane within an activity-dependent cAMP microdomain, making it critical for the recycling process itself. frontiersin.org

Disruption of this cooperation, for instance, by inhibiting PKA function, leads to increased NMJ fragmentation and altered AChR turnover. nih.gov These findings underscore the importance of the this compound and PKA RIα interaction in maintaining the structural and functional integrity of synapses.

Data Table: this compound Protein Interactions

Interacting ProteinThis compound Binding Site/MechanismFunctional SignificanceRelevant Exon (if applicable)
Dynein Light Chain 2 (DLC2)Segment between medial and distal coiled-coil domains; requires Exon BPotential link/coordination between actin and microtubule transport; stabilizes tail domainsExon B
Kinesins (e.g., KIF21B)C-terminal region (coiled-coil and tail domains) interacts with KIF21B N-terminusCoordination of actin- and microtubule-based transport; KIF21B entry into actin-rich areasNot specified
MicrotubulesGlobular tail domainDirect binding; cross-linking and mechanochemical coupling with actinNot applicable
Neurofilament Light (NF-L)Motor domain binds to NF-L rod domainOrganelle distribution and trafficking in axons; neurofilament transport efficiencyNot applicable
PKA RIαColocalization in subsynaptic enrichments; potential tethering to actinSynaptic integrity; regulation of synaptic receptor recycling and lifetimeNot specified

Data Table: Research Findings on this compound Interactions

Interaction Partner(s)Key Research FindingExperimental Model/MethodSource
DLC2Exon B is essential for DLC2 binding to this compound tail. acs.org DLC2 binding stabilizes this compound coiled-coil domains. acs.orgPull-down assays, gel filtration, spectroscopy, co-localization in transfected cells. acs.org acs.orgeu.org
KIF21BThis compound interacts directly with KIF21B, facilitating its entry into dendritic spines in an activity-dependent manner. biorxiv.orgresearchgate.netbiorxiv.orgCo-immunoprecipitation, yeast two-hybrid, live neuron imaging, chemical LTD induction. biorxiv.orgbiorxiv.org biorxiv.orgresearchgate.netbiorxiv.org
Kinesins, DyneinsCoordination of this compound and microtubule motors is required for fast axonal retrograde transport in motor neurons. biologists.comnih.govTetanus toxin transport assay in mouse motor neurons (wild-type vs. This compound null). biologists.comnih.gov biologists.comnih.gov
MicrotubulesThis compound binds directly to microtubules via its tail domain and cross-links actin and microtubules. molbiolcell.orgCosedimentation analysis, fluorescence and electron microscopy. molbiolcell.org molbiolcell.org
NeurofilamentsThis compound colocalizes and interacts with NF-L; essential for correct this compound distribution and neurofilament density. nih.gov Loss of this compound impairs neurofilament transport efficiency. nih.govImmunofluorescence, co-immunoprecipitation, axonal transport analysis in mouse models (wild-type vs. This compound null). nih.govnih.gov nih.govnih.govbiologists.complos.org
PKA RIαThis compound cooperates with PKA RIα to maintain synaptic integrity and regulate AChR recycling at the NMJ. nih.govnih.govplos.org this compound knockdown reduces PKA RIα enrichment at NMJs. frontiersin.orgIn vivo imaging of mouse neuromuscular synapses, co-localization studies, knockdown experiments. nih.govnih.govplos.orgfrontiersin.org nih.govnih.govplos.orgplos.orgfrontiersin.org

Spire Proteins and Actin Nucleation

Spire proteins are a family of actin nucleators characterized by multiple Wiskott-Aldrich syndrome protein homology 2 (WH2) domains that bind to actin monomers (G-actin) and initiate the assembly of actin filaments (F-actin). researchgate.netnih.govbiologists.com They function as actin nucleation factors, promoting the formation of new actin filaments. nih.govtandfonline.com

Myosin-V proteins, including this compound, have been found to directly interact with Spire proteins. nih.govtandfonline.comnih.gov This interaction is mediated by the globular tail domain (GTD) of myosin-V and a conserved sequence motif, known as the globular tail domain binding motif (GTBM), located within the central linker region of Spire proteins. tandfonline.comnih.gov Structural studies, including crystal structures of the MyoVa-GTD bound to the Spir-2 motif, have provided insights into this direct interaction. nih.govebi.ac.uk

The direct interaction between this compound and Spire proteins allows for the coordinated activation of the actin motor protein and the generation of actin filament tracks, particularly at vesicle membranes. nih.govtandfonline.com This coordination is essential for efficient intracellular transport processes. For instance, the cooperation of myosin-V motors and Spir actin nucleation function has been observed in the exocytic transport of Rab11 vesicles in metaphase mouse oocytes. nih.govtandfonline.com In this context, Spire proteins and formin-2 (FMN2) cooperate to generate actin filaments at Rab11 vesicle membranes, while myosin-Vb mediates the long-range transport of these vesicles. nih.govmpg.de

The interaction between Spire and this compound can lead to the formation of tripartite complexes that include a Rab family GTPase, this compound, and a Spire protein. tandfonline.comnih.gov This is similar in concept to the well-characterized Rab27a/melanophilin/MyoVa complex involved in melanosome transport. tandfonline.com Studies have suggested the formation of complexes involving Rab11, MyoVa/b, and Spir-2, as well as Rab8a, MyoVa, and Spir-2 at vesicle membranes, coordinating vesicle-associated Rab GTPase, actin-based myosin motor, and actin assembly factor functions. tandfonline.com

Research indicates that Spire proteins can activate myosin-V by inducing a conformational change from an autoinhibited state to an extended, active conformation, similar to the mechanism proposed for melanophilin. biologists.comnih.govnih.gov The Spire binding site on the myosin-V globular tail domain is conserved across mammalian myosin-V isoforms (MyoVa, MyoVb, and MyoVc), suggesting that Spire proteins may function in the activation of all three motors. nih.gov

The role of Spire-nucleated actin in this compound-dependent transport has been further supported by studies on melanosome transport. nottingham.ac.uk These studies provided evidence for a crucial role of Spire-nucleated actin in this process, with interactions between Spire and both G-actin and formins being essential. nottingham.ac.uk

The coordinated action of membrane-associated Rab GTPases, myosin V actin motors, and actin assembly or binding proteins like Spire appears to be a common mechanism underlying actin-driven vesicle transport. nih.govtandfonline.com

Cellular Functions and Biological Roles of Myosin Va

Intracellular Membrane Trafficking and Organelle Transport

Myosin-VA is a key player in the movement of membrane-bound organelles and vesicles within the cell, navigating the complex actin cytoskeleton. rupress.orgpnas.org

Melanosome Distribution and Pigmentation Dynamics

This compound is critical for the proper distribution of melanosomes, the pigment-containing organelles, in melanocytes. In wild-type melanocytes, melanosomes are dispersed throughout the dendrites, while in the absence of functional this compound (as seen in dilute mice), melanosomes cluster in the cell center. rupress.orgbiologists.comscilit.com This peripheral accumulation in normal cells is a cooperative process involving long-range microtubule-dependent transport towards the periphery and this compound-dependent capture and local movement within the actin-rich cortex. rupress.orgbiologists.comnih.gov The interaction between this compound and melanosomes is mediated by the adaptor protein melanophilin (Mlph), which in turn interacts with the Rab GTPase Rab27a. molbiolcell.orgbiologists.com This Rab27a-Mlph-myosin-VA complex facilitates the recruitment of this compound to the melanosomes, enabling their movement along actin filaments in the cell periphery and preventing their return to the cell center via microtubule-based transport. molbiolcell.orgrupress.orgbiologists.com Dynamic association of this compound with melanosomes is important for pigmentation in vivo. molbiolcell.org

Secretory Granule Biogenesis, Transport, and Exocytosis

This compound is involved in multiple stages of secretory granule trafficking, including their transport to the cell periphery and events preceding exocytosis. researchgate.netportlandpress.comnih.gov In neuroendocrine cells, this compound is associated with immature secretory granules and mediates their F-actin-dependent movement. researchgate.netportlandpress.combiologists.com After microtubule-dependent delivery to the cell periphery, this compound facilitates the transport and dispersal of secretory granules in the F-actin-rich cortex. biologists.com This motor protein is also implicated in the late transport events of secretory granules that precede their fusion with the plasma membrane. researchgate.netportlandpress.comnih.gov Interactions between this compound and proteins involved in regulated protein secretion have been documented. researchgate.netportlandpress.comnih.gov For instance, this compound interacts with syntaxin-1A, a t-SNARE involved in exocytosis, in a calcium-dependent manner. nih.govresearchgate.net Interference with the formation of the syntaxin-1A-myosin-VA complex reduces exocytotic frequency in chromaffin cells. nih.govresearchgate.net In pancreatic β-cells, this compound transports dense core insulin-containing vesicles, and its reduction impairs glucose- or depolarization-stimulated insulin (B600854) secretion. molbiolcell.org

Endoplasmic Reticulum Dynamics and Distribution

This compound plays a role in the dynamics and distribution of the endoplasmic reticulum (ER). It has been shown to associate with the ER and is involved in pulling the ER into dendritic spines of Purkinje neurons. portlandpress.comscielo.brplos.org

Vesicle Trafficking Pathways

This compound is involved in the trafficking of various vesicles, including those in recycling endosome pathways and GLUT4 storage vesicles. molbiolcell.orgpnas.orgfrontiersin.orgnih.govuniprot.orgmolbiolcell.org this compound is necessary for maintaining a peripheral distribution of Rab11- and Rab14-positive endosomes. molbiolcell.org In adipocytes and muscle cells, this compound mediates energy metabolism via GLUT4 translocation. biorxiv.orgmdpi.com Insulin-stimulated phosphorylation of this compound has been suggested to control the this compound-mediated translocation of GLUT4 vesicles to the cell surface and subsequent glucose uptake. mdpi.com

Mitochondria Dynamics and Morphology

This compound has been linked to mitochondrial dynamics and morphology, including mitochondrial fission. biorxiv.orgbibbase.org this compound localizes to mitochondria in melanoma cells and is required for their malignant properties. biorxiv.orgbibbase.org Knockdown of this compound results in reduced mitochondrial fission and elongated mitochondria. biorxiv.orgbibbase.org this compound interacts with the mitochondrial outer membrane protein Spire1C, an actin-regulatory protein implicated in mitochondrial fission, and Spire1C recruits this compound to mitochondria. biorxiv.orgbibbase.org this compound localizes to mitochondrial fission sites adjacent to Drp1 punctae, suggesting it facilitates mitochondrial fission. biorxiv.orgbibbase.org this compound depletion in neurons has also been shown to increase mitochondrial size. biorxiv.org this compound activity may oppose microtubule-based axonal transport of mitochondria, potentially facilitating their offloading from microtubule tracks and/or docking on actin. nih.govjneurosci.org

Exosome Transport and Secretion

This compound has been suggested to play a role in exosome transport and secretion. researchgate.netnih.govportlandpress.comnih.gov An interaction between this compound and the metabolic enzyme spermine (B22157) synthase, which is localized in the soluble fraction of exosomes, has been discovered. researchgate.netnih.govportlandpress.comnih.gov This interaction suggests a potential link between this compound and the mechanism of exosome transport. researchgate.netnih.govportlandpress.comnih.gov

Neuronal Cell Biology

In neurons, this compound's actin-based motility is essential for numerous processes that underpin neuronal structure and function. biologists.com

Axonal Transport Mechanisms

While microtubule-based motors like kinesin and dynein are primarily responsible for long-range axonal transport, this compound plays a role in the local movement and processing of organelles, particularly in regions lacking microtubules, such as presynaptic terminals. rupress.org Studies using fluorescently labeled antibodies or GFP-myosin-VA tail constructs in living neurons have shown that this compound-associated organelles exhibit rapid bi-directional movements that are dependent on microtubules for long-range transport. rupress.org However, this compound activity is necessary for short-range transport or processing within microtubule-deficient areas. rupress.org This suggests a cooperative interaction between microtubule- and actin-based motors for efficient organelle localization and trafficking in axons and their terminals. rupress.org this compound has also been implicated in the transport of neurofilaments, potentially enhancing their transport efficiency by reducing the duration of prolonged pauses. nih.gov

Dendritic Spine Morphogenesis and Plasticity

The actin cytoskeleton is crucial for the formation, maintenance, and structural plasticity of dendritic spines, which are key sites of excitatory synapses. biologists.comnih.gov this compound plays a significant role in these processes. It is involved in the trafficking of components necessary for spine development and plasticity. biologists.com Overexpression of RILP-like protein 2 (RILPL2), a novel this compound-interacting protein, in hippocampal neurons results in an increase in spine-like protrusions, a phenotype dependent on this compound. biologists.comnih.govresearchgate.net This suggests that this compound is crucial for proper RILPL2 function in regulating cellular morphology and dendritic spine morphogenesis, potentially via the Rac1-Pak pathway. nih.govresearchgate.net this compound also transports tubules of smooth endoplasmic reticulum into Purkinje neuron spines, supporting synaptic plasticity. biorxiv.org

Synaptic Receptor Trafficking and Homeostasis (e.g., AMPA, AChR)

Myosin-V isoforms, including this compound, are implicated in the trafficking of synaptic receptors like α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA)-type glutamate (B1630785) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). frontiersin.orgbiologists.compnas.org this compound is particularly relevant for outward vesicular protein trafficking and for restraining specific cargo vesicles within the actin cortex near the postsynaptic membrane. frontiersin.orgfrontiersin.org

Research at the mammalian neuromuscular junction (NMJ) indicates a crucial role for this compound in the activity-dependent recycling of nAChRs. frontiersin.orgfrontiersin.org this compound colocalizes and co-precipitates with endocytosed nAChRs. frontiersin.org Impairment of this compound function leads to a decrease in NMJ size and an increase in the number of endocytic nAChR carriers that are not confined near the postsynaptic membrane. frontiersin.org This suggests that this compound is essential for the long-term homeostasis of the NMJ and may be particularly important for recycling internalized AChRs back to the postsynaptic membrane. nih.gov this compound cooperates with protein kinase A (PKA) on the postsynapse to maintain synapse size and integrity and regulate AChR lifetime. pnas.orgmdpi.com this compound mediates the correct positioning of PKA in a postsynaptic microdomain, potentially by tethering PKA to the actin cytoskeleton. pnas.org

Myosin-V isoforms have also been found to facilitate the recycling of AMPA receptors in hippocampal neurons. biologists.compnas.orgfrontiersin.org this compound is considered important for AMPA receptor recycling during synaptic plasticity in hippocampal neurons. nih.gov

mRNA Localization and Transport within Neurons

The localization of mRNAs within neuronal dendrites and axons is critical for local protein synthesis, which is essential for processes like synaptic plasticity and axon guidance. nih.govnih.gov this compound plays a significant role in the transport and localization of mRNA-protein complexes (mRNPs) in neuronal dendrites and spines. biologists.comnih.govnih.gov It is necessary for the dendritic localization of mRNA binding proteins like Staufen 1 and mRNA encoding microtubule-associated protein 2 (Map2). nih.gov Blocking this compound function or expression, or depolymerizing actin filaments, leads to the mislocalization of these components in both axons and dendrites. nih.gov this compound facilitates the accumulation of TLS-containing mRNP complexes in spines, a process that may function in synaptic plasticity through Ca2+ signaling. nih.gov The translocation of Puralpha, a component of RNA transport granules, into spines is mediated by this compound. molbiolcell.org

Calcium Signaling Integration in Neuronal Processes

Calcium signaling is fundamental to neuronal function and plasticity. This compound is involved in processes that are integrated with calcium signaling. For instance, this compound's association with TLS, an RNA-binding protein, and its target RNA Nd1-L is calcium-dependent. nih.gov This calcium-dependent interaction may play a role in synaptic plasticity. nih.gov Furthermore, this compound-dependent movement of endoplasmic reticulum (ER) along actin fibers helps drag the organelle into growing dendritic spines. mdpi.comembopress.org The ER within spines, known as the spine apparatus, is crucial for local calcium signaling and is involved in regulating dendritic spine enlargement and synaptic plasticity. embopress.orgresearchgate.net this compound binds the Ca2+ sensor caldendrin, which can impair processive myosin-V movement and potentially transform it into a stationary tether for ER tubules, facilitating spine apparatus formation. embopress.org this compound also interacts with syntaxin-1A, a t-SNARE involved in exocytosis, in a calcium-dependent manner, influencing exocytotic frequency. molbiolcell.org

Cytoskeletal Organization and Cellular Morphogenesis

This compound is intimately linked to the organization of the actin cytoskeleton and the establishment and maintenance of cellular morphology, particularly in neurons. biologists.comnih.govresearchgate.net It functions as an actin-based motor protein that contributes to the dynamic rearrangements of the cytoskeleton necessary for processes like neuronal development and maturation. biologists.comnih.gov this compound interacts with proteins that regulate the actin cytoskeleton, such as RILPL2, which signals through the small GTPase Rac1, a key regulator of actin dynamics and dendritic spine morphology. nih.govresearchgate.net this compound is crucial for proper RILPL2 function in inducing morphological changes and activating Rac1-Pak signaling. researchgate.net Beyond neurons, this compound also plays roles in cellular morphology and the regulation of the microfilament system in other cell types, such as in testicular and prostate tumor cells where its increased expression is associated with altered actin distribution and cell morphology. nih.gov this compound can also bind to microtubules, cross-linking and potentially coupling microtubules to actin filaments. molbiolcell.org

Regulation of Actin Cytoskeleton Dynamics and Remodeling

This compound plays a significant role in regulating the dynamics and remodeling of the actin cytoskeleton. Research indicates that this compound interacts with and moves along actin filaments, influencing their organization and stability. pnas.org Studies have shown that this compound's function in intracellular transport is dependent on the three-dimensional organization and polarity of the actin network. pnas.org For instance, the transport of liposomes by teams of this compound motors is modulated by the density, position, and polarity of actin filaments within a network. pnas.org

Furthermore, this compound has been shown to interact with other proteins that influence actin dynamics. In neurons, the kinesin Kif21b binds to this compound and enters dendritic spines in a this compound-dependent manner. researchgate.netbiorxiv.org This interaction is crucial for the dynamic rearrangement of actin filaments during processes like homeostatic synaptic downscaling. researchgate.netbiorxiv.org Depletion of Kif21b alters actin dynamics in spines, and the adaptation of actin turnover following chronic activity is lost in Kif21b-knockout neurons, highlighting the collaborative role of Kif21b and this compound in regulating synaptic actin cytoskeleton. researchgate.netbiorxiv.org

This compound and dynamic F-actin have also been observed to work in opposition to microtubules to drive long-range organelle transport, suggesting a complex interplay between different cytoskeletal components and motor proteins in shaping cellular architecture and facilitating movement. nih.gov Disruption of F-actin dynamics can significantly reduce the ability of this compound to disperse melanosomes, further supporting the idea that this compound function is closely linked to dynamic actin. nih.gov

Involvement in Cell Motility and Migration

This compound contributes to cell motility and migration, a function particularly relevant in processes like development, immune response, and disease progression. Its ability to transport cargo and interact with the actin cytoskeleton is fundamental to the dynamic changes required for cell movement.

In the context of tumor progression, this compound has been shown to play a role in enhancing tumor cell motility and viability. nih.govresearchgate.netnih.gov Studies on testicular and prostate cancer tissues have indicated an increased expression of this compound and abnormal actin and this compound distribution in tumor samples. nih.govresearchgate.netnih.gov Knocking down this compound expression in lung cancer cells has been observed to decrease cell migration velocity. nih.gov this compound also reportedly mediates the anti-apoptotic protein Bcl-xL, which affects tumor cell migration and invasion. nih.gov

In neuronal development, this compound is suggested to play a role in cerebellar granule cell migration. scielo.br The movement of the leading process of these migrating cells is thought to involve this compound. scielo.br

Role in Mitosis: Spindle Formation, Chromosome Movement, Cytokinesis

This compound is involved in various aspects of mitosis, including spindle formation, chromosome movement, and cytokinesis. Its dynamic localization throughout the cell cycle suggests its crucial functions during cell division. nih.govresearchgate.netoncotarget.comresearchgate.net

During mitosis, this compound has been observed to co-localize with the nucleus during interphase and prophase. nih.govresearchgate.netresearchgate.net As the cell cycle progresses, its localization changes, tending to gather in the cytoplasm during anaphase before re-concentrating in the nucleus region in late anaphase and telophase. nih.govresearchgate.netresearchgate.net This dynamic distribution suggests roles in the disassembly of spindle microtubules, the movement of chromosomes towards spindle poles, and normal cytokinesis. nih.govresearchgate.net

Studies using this compound knockdown have demonstrated its essential roles in maintaining normal mitosis. nih.govresearchgate.netnih.gov Cells with reduced this compound expression exhibit abnormal cell division, leading to multi-nucleation and aberrant nuclear morphology. nih.govresearchgate.netresearchgate.net this compound is also thought to participate in the formation of the contractile ring, which is essential for cytokinesis. researchgate.net

Nuclear Morphogenesis

This compound is implicated in nuclear morphogenesis, the process by which the nucleus acquires its characteristic shape and structure. This role is particularly evident during developmental processes and in certain cellular contexts.

In spermatogenesis, this compound has been shown to participate in nuclear morphogenesis. karger.comnih.gov Studies in the Chinese mitten crab, Eriocheir sinensis, demonstrated that this compound is associated with the shaping nucleus during the late spermatid stage. nih.gov In mammals, this compound is a component of the acroplaxome, a junctional plate between the acrosome and the nuclear envelope, and is suggested to play a role in securing the acrosome to an F-actin network during spermatid nuclear shaping. karger.com

Aberrant nuclear morphology has also been observed in cells where this compound expression is reduced, further supporting its role in maintaining normal nuclear shape and structure. nih.govresearchgate.netnih.gov

Specific Tissue and Cell Type Functions

This compound exhibits varied expression patterns and performs specific functions in different tissues and cell types. While widely expressed, it is particularly enriched in certain areas. scielo.brportlandpress.com

Tissue/Cell TypeKey Functions ImplicatedSupporting Evidence
NeuronsTransport of organelles, vesicles, mRNA, and protein translation machinery; Extension of growth cones; Regulation of actin dynamics in dendritic spines; Homeostatic synaptic downscaling. scielo.brportlandpress.comresearchgate.netbiorxiv.orgEnriched expression; Association with secretory granules, endoplasmic reticulum, axonal transport, synaptic vesicles. scielo.brportlandpress.com Interaction with Kif21b in spines. researchgate.netbiorxiv.org
Neuroendocrine CellsDistribution, docking, and release of secretory granules. scielo.brresearchgate.netAssociation with secretory granules. scielo.brresearchgate.net Involved in dense core vesicle biogenesis and exocytosis. researchgate.net
MelanocytesMelanosome transport and capture at the cell periphery. scielo.brportlandpress.comnih.govCrucial for efficient melanin (B1238610) transfer; Interaction with Rab27a and melanophilin. scielo.brportlandpress.com Opposes microtubule-dependent transport. nih.gov
TestesSpermatogenesis; Acrosome biogenesis; Nuclear morphogenesis. portlandpress.comkarger.comnih.govresearchgate.netEnriched expression; Component of acroplaxome; Associated with shaping nucleus and mitochondria during spermiogenesis. portlandpress.comkarger.comnih.gov
ProstateRole in tumorigenesis, cell division, migration, and proliferation in cancer. nih.govresearchgate.netnih.govIncreased expression in tumor tissues; Abnormal distribution; Affects cell motility and viability. nih.govresearchgate.netnih.gov
Cerebellum (Granule Cells)Migration during development. scielo.brDevelopmentally regulated expression; Role proposed in growth cone movement. scielo.br
HeLa cellsMitosis (spindle formation, chromosome movement, cytokinesis); Nuclear morphogenesis. nih.govresearchgate.netoncotarget.comresearchgate.netDynamic localization during cell cycle; Knockdown leads to abnormal mitosis and nuclear morphology. nih.govresearchgate.netoncotarget.comresearchgate.net
Chinese Mitten Crab (Spermatogenesis)Acrosome biogenesis; Nuclear morphogenesis. nih.govLocalization in cytoplasm, vesicles, membrane complex, shaping nucleus, acrosomal tubule. nih.gov

This compound is enriched in the brain, testes, and melanocytes in mammals. scielo.brportlandpress.com In neurons and neuroendocrine cells, it is associated with the transport and release of secretory granules, transport of the endoplasmic reticulum, axonal transport, and the extension of growth cones. scielo.br It is also localized to synaptic vesicles. scielo.br In melanocytes, this compound is critical for the transport of melanosomes to the cell periphery, a process involving interaction with Rab27a and melanophilin. scielo.brportlandpress.com

In the testes, this compound is expressed and plays roles in spermatogenesis, including acrosome biogenesis and nuclear morphogenesis. portlandpress.comkarger.comnih.govresearchgate.net Studies in testicular cancer tissues have shown increased expression compared to normal tissue. researchgate.net Similarly, increased this compound expression has been observed in prostate cancer tissues. researchgate.net

The expression of this compound is also developmentally regulated, as seen in the human cerebellum where its expression changes during the proliferation, differentiation, and migration of granule cells. scielo.br

Myosin Va Dysregulation: Molecular and Cellular Pathologies

Molecular Consequences of MYO5A Gene Mutations

Mutations in the MYO5A gene result in the production of non-functional myosin-VA protein or its complete absence. medlineplus.gov These mutations can occur in various domains of the protein, including the motor domain and the tail domain. researchgate.net For instance, a single-base deletion in a conserved region of the tail domain can lead to a truncated protein product with a premature stop codon. researchgate.net Null alleles of MYO5A prevent the production of functional this compound. medlineplus.govresearchgate.net

The molecular consequences of these mutations stem from the inability of the defective this compound to properly interact with its cargo and the actin cytoskeleton. Functional this compound forms a complex with proteins like melanophilin (MLPH) and RAB27A to transport melanosomes in melanocytes. medlineplus.govnih.govnih.gov In neurons, this compound is involved in transporting various proteins and molecules, as well as participating in exocytosis. medlineplus.gov Mutations disrupting the function of this compound impair these interactions and transport processes. medlineplus.govresearchgate.netnih.gov

Research findings highlight the impact of specific mutations:

Null alleles in mice (dilute-lethal mutants) result in a lightened coat color and early postnatal death due to neurological disorders. frontiersin.orgresearchgate.net

Missense mutations, such as those found in the dilute-neurological (d-n) mouse mutant, can cause neurological abnormalities that may ameliorate with age, indicating the complexity of genotype-phenotype correlations. researchmap.jpnih.gov

Mutations affecting the globular tail domain can disrupt the interaction with RAB27A and melanophilin, essential for melanosome transport. nih.gov

Cellular Phenotypes Associated with this compound Dysfunction

Defective this compound function leads to a range of cellular phenotypes due to impaired intracellular transport and cytoskeletal interactions.

Melanosome Mislocalization

One of the most prominent cellular phenotypes associated with this compound dysfunction is the mislocalization of melanosomes in melanocytes. medlineplus.govebi.ac.ukbiologists.comresearchgate.net In wild-type melanocytes, this compound, in complex with RAB27A and melanophilin, transports melanosomes along actin filaments to the dendritic tips, where melanin (B1238610) is transferred to keratinocytes, resulting in normal pigmentation. medlineplus.govnih.govbiologists.commolbiolcell.org

In the absence of functional this compound, melanosomes are not efficiently transported to the periphery and instead aggregate around the nucleus. medlineplus.govnih.govbiologists.com This perinuclear clustering of melanosomes traps melanin within melanocytes, leading to the characteristic hypopigmentation observed in conditions like Griscelli syndrome type 1. medlineplus.govnih.gov Studies in mouse models (e.g., dilute mice) have extensively documented this phenotype. researchgate.netnih.gov

Data illustrating melanosome distribution in normal versus this compound deficient melanocytes:

Cell TypeThis compound FunctionMelanosome DistributionReference
Wild-type melanocytesFunctionalDispersed to cell periphery medlineplus.govbiologists.com
This compound deficient melanocytesNon-functionalAggregated perinuclearly medlineplus.govnih.govbiologists.com
Rab27a mutant melanocytesIndirectly affectedMislocalized, similar to Myo5a nih.govbiologists.com
Mlph mutant melanocytesIndirectly affectedAggregated, similar to Myo5a nih.govresearchgate.net

This mislocalization is not due to a defect in melanin synthesis but rather a failure in the transport and distribution of the melanosomes themselves. nih.gov The interaction between this compound and RAB27A is crucial for recruiting this compound to the melanosome surface, and this interaction is dependent on specific alternatively spliced exons in the this compound tail domain. nih.govbiologists.com

Impaired Secretory Vesicle Release

This compound is also involved in the transport and release of various secretory vesicles in different cell types, particularly in neurons and neuroendocrine cells. wikipedia.orgnih.govjneurosci.orgrajgoyal.org This includes roles in the trafficking of synaptic vesicles and dense core secretory vesicles. wikipedia.orgnih.govjneurosci.org

In neurons, this compound plays a role in the transport of synaptic vesicles to the presynaptic terminal and is involved in exocytosis. wikipedia.orgmedlineplus.govresearchgate.net Studies in this compound deficient mice have shown impaired synaptic vesicle movement and abnormal accumulation of vesicles in presynaptic terminals. researchgate.netresearchgate.net this compound has been implicated in the transport of purinergic vesicles in the gut, and its deficiency leads to impaired purinergic inhibitory neurotransmission. rajgoyal.orgphysiology.org

In pancreatic beta-cells, this compound transports insulin-containing dense core secretory vesicles. nih.gov Inhibition or reduction of this compound levels in these cells decreases the number of secretory vesicles docked at the plasma membrane and reduces glucose-stimulated insulin (B600854) secretion. nih.gov

Research findings on impaired secretory vesicle release:

Cell Type/SystemVesicle TypeThis compound RoleObserved Defect in Deficiency/InhibitionReference
NeuronsSynaptic vesiclesTransport to presynaptic terminal, exocytosisImpaired movement, accumulation wikipedia.orgresearchgate.netresearchgate.net
Gut neuronsPurinergic vesiclesTransport to varicosity membrane, exocytosisImpaired purinergic neurotransmission rajgoyal.orgphysiology.org
Pancreatic beta-cellsInsulin-containing vesiclesTransport and docking at plasma membraneReduced docking, decreased insulin release nih.gov
Enterochromaffin cellsSecretory granulesTransport and docking at plasma membraneReduced docking, clustering jneurosci.org
Gastric fundus/Corpora cavernosaVesicles containing nNOSTrafficking within nerve terminalsImpaired nitrergic relaxation plos.org

This compound's role in secretory vesicle release is often mediated through interactions with Rab GTPases, such as RAB27A, and their effector proteins. nih.govjneurosci.org

Aberrant Neuronal Connectivity and Synaptic Function

Given its critical role in neuronal transport, this compound dysfunction leads to significant neurological deficits and aberrant neuronal connectivity. wikipedia.orgmedlineplus.govresearchmap.jpnih.gov These can manifest as developmental delays, intellectual disability, seizures, ataxia, and hypotonia in humans with GS1. wikipedia.orgfrontiersin.orgmedlineplus.gov

This compound is involved in the transport of various cargoes within neurons, including proteins, organelles like smooth endoplasmic reticulum (SER), and potentially mRNA. medlineplus.govresearchgate.netnih.govportlandpress.com In cerebellar Purkinje cells, this compound is essential for the extension of SER into dendritic spines and the proper localization of IP3 receptors, which are critical for synaptic plasticity, specifically long-term depression (LTD). nih.govjneurosci.org Deficiency in this compound leads to a lack of SER and IP3 receptors in Purkinje cell spines and abolished cerebellar LTD, contributing to impaired motor learning and coordination. nih.govjneurosci.org

This compound also plays a role in the transport of components to the postsynaptic density (PSD) in excitatory neurons, including scaffolding proteins like PSD-95. researchgate.net While some studies suggest preserved synaptic transmission and plasticity in certain hippocampal synapses in this compound mutant mice, others indicate roles in activity-dependent recycling and the dynamics of synaptic vesicles. researchgate.netresearchgate.netnih.govnih.gov

Aberrant neuronal morphology, including irregular growth cone size and filopodial extensions, has been observed in this compound null neurons. researchgate.net this compound interacts with proteins like RILPL2, which regulates cellular morphology and dendritic spine formation. researchgate.netnih.gov Loss of RILPL2 or reduction of this compound activity can lead to a decrease in spine-like protrusions. nih.gov

Summary of neuronal phenotypes:

Neuronal Structure/FunctionThis compound RoleObserved Defect in Deficiency/InhibitionReference
Intracellular transportTransport of proteins, organelles (SER), mRNAImpaired movement of various cargoes, accumulation of vesicles medlineplus.govresearchgate.netresearchgate.netresearchgate.netportlandpress.com
Purkinje cell spinesSER extension, IP3 receptor localizationLack of SER and IP3 receptors, abolished LTD nih.govjneurosci.org
Synaptic plasticityInvolved in LTD (cerebellum), potential roles in other forms of plasticityImpaired motor learning and coordination, abolished cerebellar LTD nih.govjneurosci.org
Synaptic vesicle dynamicsTransport to presynaptic terminal, exocytosis, recyclingImpaired movement, abnormal accumulation, potential effects on release (cell type dependent) rajgoyal.orgresearchgate.netresearchgate.netphysiology.org
Postsynaptic densityTransport of scaffolding proteinsPotential disruption of PSD composition (indirectly) researchgate.net
Neuronal morphologyRegulation of growth cone size, filopodia, dendritic spine formation (via RILPL2)Irregular growth cones, altered filopodia, reduced spine-like protrusions (with RILPL2 disruption) researchgate.netnih.gov
MyelinationPotential role in oligodendrocyte morphogenesis and myelin formationSignificantly impaired myelination of brain, optic nerve, spinal cord (in myosin Va-null mice) nih.gov

The severity and specific manifestations of neurological dysfunction can vary depending on the nature of the MYO5A mutation and the affected neuronal populations. researchmap.jpnih.gov

Altered Cell Morphology and Division Defects

Beyond its roles in specialized cells like melanocytes and neurons, this compound also contributes to general cellular processes, including the maintenance of cell morphology and cell division. oncotarget.compnas.orgresearchgate.netoncotarget.com

This compound is involved in regulating the actin cytoskeleton, which is crucial for maintaining cell shape and enabling cell motility. oncotarget.com Overexpression of full-length this compound can induce actin bundles and affect cell spreading and migration. oncotarget.com Conversely, abnormal or deficient this compound can disrupt cytoskeletal architecture and interfere with cell spreading and migration. oncotarget.com

There is evidence suggesting a role for this compound in cell division, specifically mitosis and cytokinesis. researchgate.netoncotarget.com Studies have shown that knockdown of this compound can prevent normal mitosis and lead to multinucleation and aberrant nuclear morphology. researchgate.netoncotarget.com During mitosis, this compound shows dynamic localization, associating with the nucleus during interphase and prophase and distributing in the cytoplasm during late anaphase, suggesting potential roles in spindle microtubule disassembly, chromosome movement, and cytokinesis. oncotarget.com

While this compound is not considered essential for basic cell division, as mice with null mutations can survive for a period after birth with apparently normal organ differentiation, subtle defects in centrosome structure or function or compensation by other proteins might be involved. pnas.org this compound has been identified as a centrosome-associated protein, with the centrosome targeting site located in its globular tail domain. pnas.org

Research on cell morphology and division defects:

Cellular ProcessThis compound RoleObserved Defect in Deficiency/InhibitionReference
Cell MorphologyRegulation of actin cytoskeleton, influencing cell shape, spreading, and migrationDisrupted cytoskeletal architecture, impaired spreading and migration (with abnormal/deficient MyoVa) oncotarget.com
Cell Division (Mitosis)Potential roles in spindle formation, chromosome movement, cytokinesisPrevention of normal mitosis, multinucleation, aberrant nuclear morphology (with MyoVa knockdown) researchgate.netoncotarget.com
Centrosome functionAssociation with centrosomePotential subtle defects in structure or function (in null mutants, though not essential for basic division) pnas.org

These findings suggest broader roles for this compound in fundamental cellular processes beyond its well-established functions in specialized cell types.

This compound in Cellular Stress Responses

This compound has also been implicated in cellular responses to stress, particularly in the context of RNA metabolism and localization. This compound is associated with cytoplasmic P bodies, which are ribonucleoprotein granules involved in mRNA degradation and translational silencing. portlandpress.comnih.govresearchgate.net

Studies have shown that this compound colocalizes with several P body markers, and its knockdown can lead to the disassembly of P bodies. nih.govresearchgate.net Overexpression of a dominant-negative this compound mutant reduces the motility of P bodies. nih.govresearchgate.net this compound physically associates with eIF4E, an mRNA binding protein found in P bodies. nih.govresearchgate.net These findings suggest a role for this compound in the transport and turnover of mRNA within P bodies. nih.govresearchgate.net

In contrast to its role in P bodies, this compound does not appear to be required for the formation or disassembly of stress granules, which are distinct ribonucleoprotein aggregates that form in response to various cellular stresses and are involved in translational silencing. nih.govresearchgate.net While P bodies and stress granules are linked, this compound is found adjacent to stress granules but shows minimal localization within them, and its depletion does not affect their assembly or size. nih.govresearchgate.net

This compound's involvement in stress responses may also extend to other pathways. For example, a fragment of this compound covering a binding motif for DLC2 has been investigated for its potential pro-apoptotic properties in melanoma cells, suggesting a possible link between this compound and apoptosis pathways, which can be activated by cellular stress. aacrjournals.org However, the precise mechanisms and the extent of this compound's involvement in diverse cellular stress responses require further investigation.

Summary of this compound in cellular stress responses:

Cellular Component/ProcessThis compound RoleObserved Effect in Deficiency/InhibitionReference
P BodiesAssociation, transport, and turnover of mRNA within P bodiesColocalization with markers, knockdown leads to disassembly, reduced motility with dominant-negative mutant portlandpress.comnih.govresearchgate.net
Stress GranulesNone observed in formation or disassemblyFound adjacent, minimal localization within, knockdown has no effect on assembly or size nih.govresearchgate.net
ApoptosisPotential indirect role via interaction with proteins like DLC2 (under investigation)This compound fragment showed pro-apoptotic properties in melanoma cells aacrjournals.org

These findings highlight the multifaceted roles of this compound in maintaining cellular homeostasis and responding to challenging conditions.

Emerging Roles in Cancer Cell Biology (e.g., motility, proliferation, mitochondrial changes)

This compound, an actin-based molecular motor, is increasingly recognized for its significant roles in various aspects of cancer cell biology, including motility, proliferation, and mitochondrial dynamics. Its dysregulation has been observed in numerous cancer types, often correlating with tumor progression and metastasis.

Role in Cancer Cell Motility and Invasion

Cancer cell migration and invasion are critical steps in metastasis, a major cause of cancer-related mortality. This compound plays an essential role in enhancing tumor cell motility and viability, properties considered hallmarks of tumor progression and metastasis development. nih.govresearchgate.netnih.govoncotarget.com Studies have shown that this compound is involved in cell migration, which is a prerequisite for cancer cell metastasis. nih.govresearchgate.net The protein functions in various cellular processes crucial for motility, including organelle motility, spindle formation, nuclear morphogenesis, and general cell motility. nih.govresearchgate.netnih.govoncotarget.comoncokb.org

Increased expression of this compound has been detected in several highly metastatic cancer cell lines and metastatic tumor tissues, including colorectal cancer, testicular cancer, and prostate cancer. nih.govresearchgate.netnih.govoncokb.orgmdpi.com For instance, mRNA expression of this compound was found to be significantly increased in metastatic colorectal cancer cells. mdpi.comoncotarget.com Suppressing the expression of this compound through techniques like RNA interference has been shown to impede the migration and metastasis capabilities of highly metastatic cancer cells both in vitro and in vivo. nih.gov this compound knockdown cells exhibit slower migration speeds and lower proliferation ability. nih.govresearchgate.netresearchgate.net This strongly suggests that this compound is an indispensable motor protein facilitating tumor metastasis by effectively enhancing tumor cell motility and viability. nih.govresearchgate.net

This compound's involvement in cell motility is also linked to its interaction with other proteins and its role in cytoskeletal organization. It can be activated by Snail, a transcriptional repressor associated with epithelial-mesenchymal transition (EMT), to facilitate cancer cell migration. nih.govoncotarget.com Snail can bind to the promoter of this compound, positively promoting its expression and activity, providing a potential target for Snail's regulation of cancer migration. nih.govoncotarget.com this compound also mediates the function of Bcl-xL, an anti-apoptotic protein, which is involved in altering the actin cytoskeleton and promoting cancer invasiveness. oncotarget.com

Research in melanoma cells has further highlighted the importance of this compound in malignant properties, including migration and invasion. researchgate.netaacrjournals.orgbiorxiv.org Knockdown of this compound in melanoma cells has been shown to impair cell adhesion and spreading. researchgate.net

Impact on Cancer Cell Proliferation and Viability

Beyond its role in motility, this compound also influences cancer cell proliferation and viability. Studies have demonstrated a strong relationship between this compound knockdown and the inhibition of tumor cell proliferation. nih.govresearchgate.net In various cancer cell lines, including Hela cells, decreasing this compound expression significantly inhibited tumor cell motility and viability. nih.govresearchgate.net This aligns with the understanding that unlimited proliferation is a hallmark of malignant tumor cells. nih.govresearchgate.net

This compound plays essential roles in maintaining normal mitosis, and its dysregulation can lead to aberrant cell division. nih.govresearchgate.netnih.govoncotarget.com Immunofluorescence studies during the cell cycle have indicated that this compound localizes to areas involved in cytokinesis and karyokinesis. nih.govoncotarget.com this compound knockdown cells have shown multi-nucleation and aberrant nuclear morphology, suggesting its critical role in maintaining normal mitosis and cytokinesis. nih.govresearchgate.netnih.govoncotarget.comresearchgate.net The protein is believed to play an essential role in the organization of contractile ring and midbody-related structures during cell division. nih.gov

While some studies indicate a clear link between this compound and proliferation, others suggest a more nuanced role depending on the cancer type. For example, one study in a human melanoma cell line (1205Lu) found that this compound depletion had no effect on cell proliferation as determined by crystal violet staining, although cell viability was significantly reduced, and a higher apoptotic index was observed in depleted cells. aacrjournals.org This suggests that in some contexts, this compound might primarily impact cell survival rather than the rate of division.

Data from studies investigating the effect of this compound knockdown on tumor cell proliferation demonstrate a reduction in proliferation ability. nih.govresearchgate.netresearchgate.net

Cell LineAssay MethodEffect of this compound KnockdownReference
HelaCCK-8 assayInhibited proliferation nih.govresearchgate.net
Tumor cellsCCK-8 assayLower proliferation ability nih.govresearchgate.netresearchgate.net

Influence on Mitochondrial Changes

Emerging research highlights a novel role for this compound in regulating mitochondrial dynamics in cancer cells, particularly in the context of mitochondrial fission. researchgate.netbiorxiv.orgbibbase.org Metabolic changes and mitochondrial morphology are coupled in cancer cells, and the cytoskeleton and molecular motors are directly involved in regulating mitochondrial morphology. researchgate.netbiorxiv.orgbibbase.orgresearchgate.net

Studies in metastatic melanoma cell lines, which often harbor fragmented mitochondria, have shown that this compound is required for the malignant properties of these cells and localizes to mitochondria. researchgate.netbiorxiv.orgbiorxiv.orgbibbase.orgresearchgate.netresearchgate.net Knockdown of this compound in these cells leads to several significant changes in mitochondrial function and morphology. researchgate.netbiorxiv.orgbiorxiv.orgbibbase.org

Specifically, this compound depletion in melanoma cells results in reduced mitochondrial fission and a corresponding elongation of mitochondria. researchgate.netbiorxiv.orgbiorxiv.orgbibbase.org this compound has been shown to interact with Spire1C, a mitochondrial outer membrane protein and actin-regulatory protein implicated in mitochondrial fission. researchgate.netbiorxiv.orgbibbase.org Spire1C recruits this compound to mitochondria, and this compound localizes to mitochondrial fission sites immediately adjacent to Drp1 punctae, a key protein in mitochondrial fission. researchgate.netbiorxiv.orgbiorxiv.orgbibbase.org These findings suggest that this compound facilitates mitochondrial fission. researchgate.netbiorxiv.orgbibbase.org

Furthermore, this compound knockdown in melanoma cells affects mitochondrial metabolism, leading to higher rates of mitochondrial respiration, lower glucose consumption and lactate (B86563) secretion, and higher ROS production. researchgate.netbiorxiv.orgbiorxiv.org These metabolic alterations triggered by the loss of this compound function are suggested to perturb the Warburg effect observed in these cancer cells. researchgate.netbiorxiv.orgbiorxiv.org Electron microscopy studies have revealed enlarged mitochondria in this compound knockdown cells compared to control cells, confirming mitochondrial elongation. researchgate.net The length of contact regions between the endoplasmic reticulum and the mitochondrial surface, relative to the mitochondrial perimeter, also decreased in knockdown cells. researchgate.net

The localization of mitochondria within the cell, influenced by mitochondrial dynamics and motor proteins like this compound, plays an important role in cell migration by providing energy where needed. nih.govtorvergata.itmdpi.com While the exact mechanisms by which myosins regulate mitochondrial movement and binding are still being studied, evidence suggests their involvement in short-range mitochondrial movements along actin filaments. nih.govmdpi.com

Interactive Table: Effects of this compound Knockdown on Mitochondrial Parameters in Melanoma Cells

ParameterEffect of this compound KnockdownSignificanceReference
Mitochondrial FissionReducedLeads to mitochondrial elongation researchgate.netbiorxiv.orgbiorxiv.orgbibbase.org
Mitochondrial MorphologyElongatedAltered ultrastructure observed by electron microscopy researchgate.netbiorxiv.orgbiorxiv.orgbibbase.orgresearchgate.net
Mitochondrial Respiration RateHigherMetabolic shift researchgate.netbiorxiv.orgbiorxiv.org
Glucose ConsumptionLowerMetabolic shift (perturbing Warburg effect) researchgate.netbiorxiv.orgbiorxiv.org
Lactate SecretionLowerMetabolic shift (perturbing Warburg effect) researchgate.netbiorxiv.orgbiorxiv.org
ROS ProductionHigherIndicates altered mitochondrial function researchgate.netbiorxiv.orgbiorxiv.org
Mitochondrial AreaIncreasedConfirms enlargement researchgate.net
Mitochondrial PerimeterIncreasedConfirms enlargement researchgate.net
ER-Mitochondria Interface Length (%)DecreasedSuggests altered contact sites researchgate.net

Advanced Research Methodologies for Studying Myosin Va

In Vitro Reconstitution and Single-Molecule Assays

In vitro reconstitution and single-molecule assays provide a controlled environment to study the fundamental properties of Myosin-VA, such as force generation, motility, and structural dynamics, in isolation or in simplified systems.

Optical Trapping Microscopy for Force and Motility Measurements

Optical trapping microscopy, also known as optical tweezers, is a powerful technique used to measure the forces generated by molecular motors like this compound and to observe their motility. olemiss.eduunibo.it This method utilizes a highly focused laser beam to create a trap that can hold and manipulate microscopic particles, such as polystyrene beads. olemiss.eduunibo.it By attaching an actin filament or a cargo-mimicking bead to a this compound molecule or an ensemble of motors, researchers can measure the forces exerted by the motor as it interacts with the trapped object or the actin filament. olemiss.eduunibo.it

Optical traps can be used in various configurations, including trapping beads attached to actin filaments interacting with surface-immobilized myosin or trapping beads linked to myosin moving along surface-immobilized actin. olemiss.eduunibo.it The displacement of the trapped bead from the center of the trap is proportional to the force applied by the motor, allowing for quantitative force measurements in the piconewton (pN) range. olemiss.edumolbiolcell.org Studies using optical trapping have demonstrated that this compound is a processive motor capable of generating force and taking characteristic steps along the actin filament. uvm.edunih.gov For example, measurements have shown forces in the range of piconewtons for molecular motors like myosin. molbiolcell.org

High-Speed Atomic Force Microscopy (HS-AFM) for Real-Time Structural Dynamics

High-Speed Atomic Force Microscopy (HS-AFM) allows for the direct visualization of the structural dynamics of biological molecules in real-time under near-physiological conditions. nih.govannualreviews.orgwiley.com Unlike traditional AFM, which is limited to capturing static images, HS-AFM can record dynamic processes at subsecond to sub-100-ms temporal resolution. annualreviews.orgwiley.com This capability is particularly valuable for studying the conformational changes and movements of molecular motors like this compound as they interact with their tracks. nih.govannualreviews.orgnii.ac.jp

HS-AFM has been successfully applied to visualize Myosin-V molecules walking along actin filaments, providing direct visual evidence for molecular behaviors such as the lever-arm swing, which is crucial for its large step size. nih.govnii.ac.jp These high-resolution movies offer detailed insights into the motor mechanism that were previously only inferred from indirect methods. nii.ac.jpresearchgate.net HS-AFM enables the simultaneous assessment of both the structure and dynamics of functioning biomolecules, overcoming a long-standing limitation in biological research. nih.govwiley.comresearchgate.net

In Vitro Motility Assays on Actin Substrates

In vitro motility assays are a standard method for examining the interaction between actin filaments and myosin molecules. nih.govplos.org In this assay, purified myosin molecules (or fragments like this compound heavy meromyosin, MyoV-HMM) are typically adhered to a substrate, such as a glass surface. plos.orgpnas.org Fluorescently labeled actin filaments are then introduced, and their movement powered by the surface-bound myosin is observed using fluorescence microscopy. plos.orgpnas.org

This assay allows researchers to measure parameters such as the velocity of actin filament sliding and the percentage of motile filaments, providing insights into the motor's speed and activity. nih.govbiologists.com Variations of the assay include using myosin-coated beads moving along surface-immobilized actin filaments. nih.gov In vitro motility assays have been instrumental in demonstrating this compound's processive movement and its dependence on ATP hydrolysis. nih.govresearchgate.net They have also been used to investigate how factors like ADP concentration or the presence of regulatory proteins affect this compound's motility. pnas.org Furthermore, in vitro motility assays can be adapted to study the transport of cargo-mimicking vesicles by this compound teams on actin substrates. nih.govbiologists.comresearchgate.net

Advanced Imaging Techniques in Live Cells

Studying this compound function within the complex environment of living cells requires advanced imaging techniques that can provide high spatiotemporal resolution and minimize cellular perturbation.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Membrane-Proximal Events

Total Internal Reflection Fluorescence (TIRF) microscopy is an imaging technique particularly well-suited for visualizing events occurring near the cell membrane. plos.orgmdpi.com It utilizes an evanescent wave generated by the total internal reflection of an excitation laser beam at the interface between the glass coverslip and the cell. mdpi.comacs.org This evanescent wave selectively excites fluorophores within a thin layer (typically 100-200 nm) above the coverslip, significantly reducing background fluorescence from the bulk cytoplasm. mdpi.comacs.org

TIRF microscopy is valuable for studying this compound's role in transporting cargo to and from the plasma membrane, such as vesicles involved in secretion or endocytosis. nih.govmolbiolcell.org By labeling this compound or its cargo with fluorescent proteins or dyes, researchers can track their movement and interactions with the actin cytoskeleton in the membrane-proximal region of living cells. molbiolcell.orgresearchgate.net TIRF microscopy allows for high signal-to-noise ratio and high image contrast for visualizing events close to the adherent cell membrane. acs.org

Super-Resolution Microscopy (e.g., STORM) for Actin Network Characterization

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), overcome the diffraction limit of conventional light microscopy, enabling imaging with resolutions beyond approximately 200 nm. microbenotes.com These techniques are crucial for visualizing the fine structure of the actin cytoskeleton and the precise localization and movement of this compound within this network in living or fixed cells. uvm.edunih.govresearchgate.net

STORM allows for the detailed characterization of the three-dimensional organization of actin filaments, including their polarity and intersections, which are critical for guiding this compound-mediated transport. nih.govresearchgate.net By labeling this compound and actin with appropriate fluorophores, STORM can reveal how this compound navigates through the complex 3D actin meshwork, providing insights into how filament density, position, and polarity influence cargo transport. nih.govresearchgate.netresearchgate.net Super-resolution microscopy, including STORM, has been used to define the 3D spatial relations between cargo-carrying this compound complexes and individual actin filaments within reconstituted networks. researchgate.net

Confocal and Live-Cell Imaging for Organelle Dynamics

Confocal and live-cell imaging techniques are indispensable for visualizing the dynamic behavior of this compound and its associated cargo within living cells. These methods allow researchers to track the movement, distribution, and interactions of fluorescently labeled this compound and various organelles in real-time.

Confocal microscopy has been used to confirm the localization of this compound to specific organelles such as melanosomes, the endoplasmic reticulum (ER), Golgi apparatus, endosomes, peroxisomes, and mitochondria. biorxiv.org Studies utilizing confocal immunofluorescence microscopy have also confirmed the efficacy of treatments aimed at disrupting cytoskeletal components like microtubules. nih.gov

Live-cell imaging, often coupled with techniques like single-molecule Förster Resonance Energy Transfer (smFRET) or single-particle tracking, provides quantitative data on the kinetics and mechanisms of this compound-dependent transport. For instance, smFRET has been used to characterize the interaction between this compound and melanosomes in living melanocytes, revealing rapid turnover of melanosome-associated this compound. nih.gov Live-cell imaging of transfected neurons expressing fluorescently labeled neuropeptide Y has been used to measure the speed, transport direction, and number of large dense core vesicles (LDCVs), demonstrating a role for this compound in retrograde axonal transport. researchgate.net In neuroendocrine chromaffin cells, live-cell imaging experiments have shown that this compound is essential for transporting granules from the cell interior to the periphery to replenish vesicle pools. researchgate.netfrontiersin.org

Researchers have also employed high-resolution Airyscan time-lapse imaging to visualize the localization of this compound with the mitochondrial network and observe this compound puncta localized at mitochondrial constriction sites, suggesting a role in mitochondrial fission. biorxiv.org

Molecular and Biochemical Approaches

Molecular and biochemical techniques are fundamental for dissecting the structure, enzymatic activity, and protein interactions of this compound.

Expressing and purifying recombinant this compound or specific domains of the protein is crucial for in vitro biochemical and structural studies. Various expression systems, including Escherichia coli and insect cells (e.g., Sf9 cells), are used to produce recombinant this compound constructs. capes.gov.brpnas.orggenscript.com

For example, full-length murine this compound (M5Full) and truncated constructs have been expressed to study the regulation mechanism of its ATPase activity. Recombinant proteins corresponding to the head or tail domains of this compound have also been expressed, often fused to tags like maltose-binding protein (MBP) or GST, to facilitate purification and antibody generation. pnas.orggenscript.com Affinity purification techniques, such as nickel-nitrilotriacetic acid-agarose affinity chromatography for His-tagged proteins or amylose (B160209) columns for MBP fusion proteins, are commonly employed to obtain highly purified recombinant this compound. capes.gov.brpnas.org

Purified recombinant proteins are essential for a range of downstream applications, including ATPase activity assays, protein-protein interaction studies, and structural analyses.

Understanding the protein interaction network of this compound is vital for elucidating its diverse cellular functions. Techniques like yeast two-hybrid screening and co-immunoprecipitation are widely used for this purpose.

The yeast two-hybrid system is a powerful tool for identifying novel protein-protein interactions. This method involves fusing the protein of interest (bait, e.g., a domain of this compound) to a DNA-binding domain and potential interacting proteins (prey, typically from a cDNA library) to an activation domain. nih.gov Interaction between bait and prey reconstitutes a functional transcription factor, leading to the expression of a reporter gene. Yeast two-hybrid screening has been used to identify proteins that interact with the globular tail domain (GTD) of this compound, including components of exosomes and secretory vesicles. researchgate.net It has also been used to map the Rab-binding domains on this compound by testing interactions with various Rab GTPases. molbiolcell.org

Co-immunoprecipitation (Co-IP) is used to validate protein interactions identified by yeast two-hybrid or hypothesized based on other data, and to study interactions between endogenous proteins in cell lysates. This technique involves using an antibody to precipitate a protein of interest, and then checking if other proteins co-precipitate with it. nih.gov Co-IP has been used to demonstrate the association of this compound with syntaxin-1A in synaptosomal fractions in a Ca²⁺-dependent manner. molbiolcell.org Co-immunoprecipitation of His-tagged melanophilin and FLAG-tagged this compound has also been performed to study their interaction. capes.gov.br More recently, co-immunoprecipitation from hippocampal lysate confirmed a specific interaction between the kinesin KIF21B and this compound. biorxiv.org Tandem affinity purification (TAP) tagging, often combined with mass spectrometry, is a more stringent method for identifying protein complexes, favoring specific interactions that survive multiple purification steps. nih.gov

The QuikChange Site-Directed Mutagenesis method is a common approach for generating point mutations. nih.gov Studies have used site-directed mutagenesis to investigate the role of specific residues in the motor domain of this compound responsible for the inhibition of ATPase activity by the GTD. pnas.org Mutations in the actin-binding region of the motor domain have also been studied to understand their impact on this compound function. researchgate.net

Analysis of mutant proteins, such as those with mutations in the cargo-binding domain or residues involved in intramolecular interactions, provides insights into how this compound's activity is regulated and how it interacts with its cargo and the actin cytoskeleton. nih.govnih.gov

This compound is an ATPase, hydrolyzing ATP to generate the energy required for movement along actin filaments. Measuring its ATPase activity is a fundamental biochemical assay to assess its motor function and the effects of various factors, such as calcium concentration, actin binding, and interactions with regulatory proteins or cargo adaptors.

ATPase activity assays are typically performed in reaction mixtures containing purified this compound, F-actin (if studying actin-activated ATPase), ATP, and appropriate buffer conditions. molbiolcell.orgnih.gov An ATP regeneration system is often used to maintain a constant ATP concentration during the assay, as this compound ATPase activity can be significantly inhibited by the product, ADP. The activity is commonly determined by measuring the concentration of released inorganic phosphate (B84403) (Pi) over time. molbiolcell.org

Studies have shown that the actin-activated ATPase activity of full-length this compound is significantly activated by Ca²⁺, whereas truncated constructs lacking the C-terminal globular domain are constitutively active and not regulated by Ca²⁺. nih.gov The binding of syntaxin-1A has been shown to block the Ca²⁺/actin-dependent enhancement of this compound ATPase activity. molbiolcell.org These assays provide quantitative data on the kinetic parameters of ATP hydrolysis and how they are modulated by different conditions or interacting molecules.

Here is an example of data that might be presented from an ATPase activity assay:

ConditionVmax (Pi/mol this compound/s)Km (µM Actin)
-Ca²⁺, -SyntaxinLowHigh
+Ca²⁺, -SyntaxinHighLow
+Ca²⁺, +SyntaxinLowHigh

Note: This is a representative example based on the text and not directly extracted data.

Site-Directed Mutagenesis for Structure-Function Analysis

Genetic Manipulation and Cell Line Models

Genetic manipulation and the use of specific cell line models are essential for studying the in vivo function of this compound and the consequences of its dysfunction.

Genetic manipulation techniques include gene knockout, knockdown (using siRNA or shRNA), and the expression of mutant or dominant-negative this compound constructs. This compound null mice (dilute-lethal) exhibit severe phenotypes, including neurological dysfunction and hypopigmentation, and have been used to study the in vivo roles of this compound. eneuro.org RNA silencing (siRNA or shRNA) has been used in cell lines like INS-1E and MIN6 β-cells to reduce this compound expression and investigate its role in dense core vesicle transport and exocytosis. Expression of dominant-negative tail constructs of this compound has been used in cultured hippocampal neurons to impair retrograde axonal transport of LDCVs. eneuro.orgresearchgate.net

Various cell line models are utilized based on the specific biological process being studied. Melanocytes (e.g., melan-a, melan-d1, B16F10) are commonly used to study melanosome transport, a well-established function of this compound. nih.govnih.govnih.govmolbiolcell.org Neuroendocrine cell lines like PC12 cells and pancreatic β-cell lines (MIN6, INS-1E) are used to investigate the role of this compound in secretory granule transport and exocytosis. researchgate.net Cultured hippocampal neurons are used to study its function in neuronal transport and synaptic plasticity. eneuro.orgresearchgate.net HeLa cells have been used to analyze the role of this compound in cell mitosis and tumor progression. nih.gov Macrophages have been used to study this compound's role in phagosome motility. molbiolcell.org

The use of cell lines with naturally occurring this compound mutations, such as the dilute-lethal mouse model or cell lines derived from affected individuals, also provides valuable insights into the consequences of this compound dysfunction. eneuro.orgmolbiolcell.org

Gene Knockdown/Knockout Strategies (e.g., siRNA, shRNA)

Gene knockdown and knockout strategies are fundamental approaches for investigating the cellular functions of this compound by reducing or eliminating its expression. These methods allow researchers to observe the phenotypic consequences of this compound deficiency.

Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are commonly used to achieve transient or stable knockdown of this compound expression. Studies employing siRNA have demonstrated significant reductions in this compound protein levels, typically ranging from 60% to 85% efficiency after 72 hours of transfection in various cell types nih.govbiorxiv.orgplos.org. For instance, three different siRNA sequences targeting human this compound mRNA were designed and used to reduce this compound expression in Hela cells, showing a fairly high efficiency nih.govoncotarget.com.

Research using siRNA-mediated knockdown of this compound has revealed its involvement in several key cellular processes:

Mitosis and Cytokinesis: this compound knockdown in Hela cells leads to aberrant cell division, resulting in multinucleation and irregular nuclear morphology, including cells with two, three, four, or more nuclei nih.govoncotarget.comresearchgate.net. This suggests that this compound is essential for maintaining normal mitosis and functions in cytokinesis and karyokinesis nih.govoncotarget.com.

Cell Motility and Proliferation: this compound knockdown cells exhibit slower migration speeds and lower proliferation abilities, indicating its role in enhancing tumor cell motility and viability nih.gov.

Organelle Transport and Localization: siRNA knockdown of this compound affects the localization and transport of various intracellular structures. In cortical neurons, siRNA against this compound disrupts the somatodendritic localization of Staufen 1, an mRNA binding protein plos.org. It also leads to perinuclear clustering of endocytic recycling pathway membrane compartments in HeLa cells molbiolcell.org. This compound knockdown has also been shown to result in the disassembly of cytoplasmic P bodies, which are involved in mRNA degradation nih.gov.

Mitochondrial Dynamics: Knockdown of MYO5A using shRNAs in melanoma cells results in reduced mitochondrial fission and correspondingly elongated mitochondria biorxiv.org. This is associated with increased cellular respiration rates, increased ROS production, and decreased glucose uptake and lactate (B86563) secretion biorxiv.org.

Vesicle Trafficking: shRNA-mediated knockdown of this compound in alveolar epithelial cells increased the basal motility of Na+/K+-ATPase-containing vesicles, suggesting a role in restraining these vesicles within intracellular pools nih.gov.

Gene knockout models, particularly in mice, have also been instrumental in studying this compound function. The dilute-lethal mouse, which is a spontaneous null mutant for the Myo5a gene, exhibits severe neurological defects and hypopigmentation, highlighting the critical role of this compound in neurons and melanocytes nih.govplos.orgbiorxiv.orgnih.govmedlineplus.gov. Studies using Myo5a-/- mice, where the gene encoding this compound has been disrupted by homologous recombination, have provided insights into its non-redundant roles in specific cell types. For example, while this compound is important for vesicle transport in many cells, Myo5a-/- platelets show no significant functional defects in granule secretion or other responses, suggesting that this compound has no non-redundant role in these processes in platelets plos.org.

Data from siRNA knockdown experiments in Hela cells investigating the effect on cell viability are presented below:

siRNA TargetCell Viability (% of Control)Statistical Significance (P value)
Negative Control100-
siRNA1 (Myosin Va)Reduced< 0.05
siRNA2 (Myosin Va)Reduced< 0.05
siRNA3 (Myosin Va)Reduced< 0.05

Note: Data is representative based on descriptions in the source nih.gov. Specific numerical percentage reduction values were not provided in the snippet.

Overexpression and Dominant-Negative Approaches

Overexpression of wild-type or modified this compound constructs and the use of dominant-negative mutants are valuable techniques for studying the protein's function and identifying interacting partners or cargo.

Overexpression of wild-type this compound can sometimes enhance specific cellular processes. For instance, overexpressed this compound in Hela cells may enhance actin bundling by crosslinking actin filaments and potentially tubulin microtubules nih.gov.

Dominant-negative constructs typically involve expressing a portion of the this compound protein, often the tail domain, which can bind to cargo or regulatory proteins but lacks the motor activity to move along actin filaments nih.govasm.orgnih.govresearchgate.net. This effectively "poisons" the function of endogenous wild-type this compound by competing for binding sites or forming inactive complexes.

Research using dominant-negative this compound constructs has provided significant insights:

Vesicle Trafficking and Exocytosis: Overexpression of dominant-negative this compound or knockdown with shRNA increased the speed and distance traveled by Na+/K+-ATPase-containing vesicles in alveolar epithelial cells, suggesting this compound restrains their movement nih.gov. In contrast to findings in other cell types, expression of a dominant-negative tail construct of this compound in cultured hippocampal neurons increased the rate of exocytosis of large dense core vesicles, suggesting an inhibitory role for this compound in this context nih.govresearchgate.net. Dominant-negative this compound constructs have also been used to study the transport of herpes simplex virus 1 virions and glycoproteins, showing a reduction in secretion and surface expression asm.org. Overexpression of dominant-negative myosin Va or Vb tail domains prevented Rhinovirus B14 infection in HeLa cells researchgate.net.

Neuronal Function and Morphology: Expression of a dominant-negative tail construct of this compound in cultured hippocampal neurons impaired retrograde axonal transport of large dense core vesicles while leaving anterograde transport unchanged researchgate.netnih.gov. In oligodendrocytes, transfecting a dominant-negative this compound construct altered cell morphogenesis jneurosci.org. A brain-specific dominant-negative this compound mutation in the Flailer (Flr) mouse model disrupts hippocampal synapses and alters behavior, demonstrating the importance of this compound in the central nervous system biorxiv.orgnih.goveneuro.org.

Organelle Positioning: Expression of a dominant-negative myosin Va C-terminal domain in melanocytes caused an accumulation of melanosomes in the cell center, similar to the dilute phenotype, supporting a role for this compound in capturing melanosomes in the cell periphery frontiersin.org.

The use of dominant-negative constructs, while powerful, requires careful interpretation due to potential off-target effects or the formation of aberrant complexes eneuro.org.

Primary Cell Culture and Specialized Cell Lines

Primary cell cultures and specialized cell lines are essential tools for studying this compound function in a controlled environment and in specific cell types where it is highly expressed or plays a critical role.

Primary cell cultures, derived directly from tissues, allow for the study of this compound in a more physiologically relevant context compared to continuous cell lines. Primary cultures of cells from organs of dilute-lethal mice have been used to show that this compound mediates RNA distribution in fibroblasts from multiple organs nih.gov. Primary cultures of rat hippocampus have been used to study the localization of myosin-V, showing its association with the centrosome pnas.org. Primary cultures of oligodendrocytes have been utilized to investigate the role of this compound in oligodendrocyte morphogenesis and myelination jneurosci.org.

Specialized cell lines, often derived from specific tissues or engineered to express certain proteins, are valuable for studying this compound in a homogeneous population and for conducting experiments requiring genetic manipulation or high-throughput analysis. Examples of specialized cell lines used in this compound research include:

HeLa cells: A widely used human cervical cancer cell line, employed to study the role of this compound in mitosis, cell motility, proliferation, and vesicle trafficking nih.govoncotarget.commolbiolcell.orgresearchgate.net.

Melanocytes: Cells responsible for pigment production, where this compound plays a crucial role in melanosome transport. Studies in melanocytes, including those from dilute mice or using dominant-negative constructs, have been fundamental to understanding this compound function plos.orgmedlineplus.govfrontiersin.org.

Neurons: this compound is highly expressed in neurons and critical for neuronal development and function. Cultured hippocampal neurons and other neuronal cell models have been used extensively to study this compound's role in vesicle trafficking, synaptic function, and neuronal morphology plos.orgnih.govresearchgate.netnih.govbiologists.comresearchgate.net.

Pancreatic MIN6 β-cells: A clonal cell line used to demonstrate that this compound transports dense core secretory vesicles containing insulin (B600854) molbiolcell.org.

A549 cells: An alveolar epithelial cell line used to study the role of myosin-V isoforms in Na+/K+-ATPase trafficking nih.gov.

HEK293T cells: A human embryonic kidney cell line often used for transient transfection experiments to study protein interactions and localization, including those involving this compound life-science-alliance.org.

A375 melanoma cells: Used to investigate the role of this compound in mitochondrial function and melanoma cell metabolism biorxiv.org.

These cell models, combined with the genetic manipulation techniques described above, provide powerful systems for dissecting the complex roles of this compound in various cellular processes.

Future Directions and Unresolved Questions in Myosin Va Research

Elucidating Subtleties in Mechanochemical Coupling

The mechanochemical cycle of myosin-VA, which couples ATP hydrolysis to mechanical work and movement along actin filaments, is relatively well-understood at a basic level. This compound is a processive motor, taking large steps (approximately 36 nm) along actin filaments through a hand-over-hand mechanism. nih.govpnas.orgnih.govresearchgate.net This processivity is attributed to its long lever arm, high duty ratio, and the coordination between its two heads, ensuring that at least one head remains bound to actin. nih.govresearchgate.net

However, subtle details of this coupling, particularly under varying cellular conditions and in the presence of regulatory factors, are still being explored. Unresolved questions include the precise structural and energetic correlations that dictate the unidirectional motion of this compound. pnas.org While models exist, a comprehensive structure-based model that fully explains the observed directionality is still lacking. pnas.org Future research aims to refine these models by explicitly incorporating the diffusive motion of the motor's degrees of freedom and the transition rates between its chemical states. pnas.org Understanding how cellular factors, such as calcium concentration and cargo binding, influence the conformational changes and kinetic rates of the two heads and their coordination is crucial for a complete picture of this compound mechanochemistry in vivo. rupress.orgpnas.orgfrontiersin.orgmdpi.comresearchgate.net For instance, while calcium is known to regulate this compound activity, the exact mechanism within the cellular context remains elusive. rupress.orgmdpi.com

Comprehensive Mapping of this compound Interactome across Cell Types

This compound interacts with a diverse array of cargo adaptors and regulatory proteins that dictate its specific cellular functions. While some key interaction partners, such as melanophilin and Rab GTPases, have been identified, a comprehensive and cell-type-specific map of the this compound interactome is still an important area for future research. portlandpress.comportlandpress.comsustech.edu.cntandfonline.comresearchgate.net

Different cell types express varying combinations of proteins and utilize this compound for distinct tasks, implying that the set of interacting partners may differ significantly. For example, this compound's role in melanosome transport in melanocytes involves specific interactions not necessarily present in neurons where it transports glutamate (B1630785) receptors and mRNA-protein complexes. portlandpress.comfrontiersin.orgbiologists.comnih.gov Future studies need to employ high-throughput approaches, such as advanced proteomics and imaging techniques, to systematically identify and characterize these interactions across a range of physiological and pathological conditions. nih.gov Furthermore, understanding the temporal dynamics of these interactions and how they are regulated by cellular signaling pathways is critical. The composition of receptor complexes for this compound may change over time to regulate its function, highlighting the need for future research to consider this complexity. portlandpress.com

Understanding the Interplay between this compound and Multi-Motor Complexes

Intracellular transport often involves the coordinated action of multiple motor proteins, including different myosin isoforms and microtubule-based motors like kinesin and dynein. pnas.orgnih.gov this compound has been shown to cooperate with other motors, for instance, in the transport and capture of melanosomes where it works in conjunction with kinesin. frontiersin.orgnih.gov

A significant unresolved question is how this compound functions within these multi-motor complexes. Future research will focus on elucidating the mechanisms of communication and coordination between this compound and other motors on the same cargo. pnas.orgnih.gov This includes understanding how opposing motors attached to intracellular cargo are regulated to ensure proper delivery. pnas.org In vitro reconstitution studies using single-molecule techniques, coupled with in vivo imaging, are essential to dissect the physical interactions and regulatory mechanisms governing these complex systems. pnas.orgnih.gov Building complexity in vitro can help characterize the impact of motor number and type, cargo properties, and modifications to the cytoskeletal tracks. pnas.org

Role of this compound in Emerging Cellular Processes

Beyond its established roles in organelle transport and membrane trafficking, this compound is increasingly being implicated in a variety of other cellular processes. These include involvement in mitosis, spindle formation, nuclear morphogenesis, and cell motility, particularly in the context of cancer progression. nih.govoncotarget.com this compound has also been linked to the assembly and maintenance of P-bodies, which are involved in mRNA storage and degradation. portlandpress.com More recently, a novel role for this compound in mitochondrial fission has been identified. biorxiv.orgbiorxiv.org

Future research directions involve a deeper investigation into the precise mechanisms by which this compound participates in these emerging roles. For example, in mitochondrial fission, key questions remain regarding the molecular partners of this compound required for this process and how its function is regulated in both normal and cancerous cells. biorxiv.org Understanding the specific cargoes and interaction partners involved in these less-explored functions is crucial. The dynamic localization of this compound during processes like mitosis also warrants further study. nih.gov

Bridging Molecular Mechanisms to Cellular-Scale Organization

A major challenge in cell biology is to bridge the gap between the detailed understanding of molecular mechanisms and their impact on cellular-scale organization and function. For this compound, this involves connecting its single-molecule properties and interactions with its roles in shaping cellular architecture, establishing polarity, and mediating complex cellular behaviors like migration and morphogenesis. biologists.comnih.govplos.orgresearchgate.net

Development of Novel Tools for this compound Study

Advancing our understanding of this compound necessitates the development of novel experimental tools and techniques. While significant progress has been made with techniques like single-molecule imaging and optical trapping, new approaches are needed to probe this compound function with greater precision and in more complex cellular environments. nih.govphysiology.org

Future directions include the development of improved fluorescent probes for visualizing this compound and its cargo in living cells, especially for tracking individual motors and their attached cargo over extended periods. pnas.org Tools for manipulating this compound activity and interactions with high spatial and temporal control are also critical. This could involve optogenetic approaches or the development of small molecules that specifically modulate this compound function or its interactions with particular partners. mdpi.com Furthermore, novel methods for reconstituting multi-motor systems and complex cytoskeletal networks in vitro will be invaluable for dissecting the intricate interplay between this compound and its cellular environment. pnas.orgnih.govnih.gov

Q & A

Q. What guidelines ensure ethical use of patient-derived data in this compound research?

  • Methodological Answer : For studies involving human specimens, comply with Common Rule and GDPR for de-identified data. Use aggregate data for preliminary analyses and obtain IRB approval for identifiable information. Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) in data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.